5-(Trifluoromethyl)benzothiophene-2-carbonitrile
Description
BenchChem offers high-quality 5-(Trifluoromethyl)benzothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)benzothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLBXWNOWSWXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Trifluoromethyl)benzothiophene-2-carbonitrile chemical structure and properties
Topic: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 5-(trifluoromethyl)benzothiophene-2-carbonitrile scaffold represents a high-value pharmacophore. It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways from commercially available precursors, and its strategic application in Structure-Activity Relationship (SAR) studies. It is designed to serve as a definitive reference for researchers utilizing this motif to modulate potency, solubility, and metabolic stability in small molecule therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound acts as a critical intermediate, often derived from its corresponding acid or aldehyde precursors. Its design leverages the "fluorine effect" to alter the electronic environment of the aromatic system while providing a handle (the nitrile) for further elaboration into amidines, tetrazoles, or amines.
Structural Specifications
| Parameter | Data |
| Chemical Name | 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 227.21 g/mol |
| Core Scaffold | Benzo[b]thiophene |
| Substituents | 5-Trifluoromethyl ( |
| SMILES | FC(F)(F)c1ccc2sc(C#N)cc2c1 |
Key Precursors (Commercially Available)
Since the nitrile is often synthesized in situ or as a custom intermediate, referencing its stable precursors is essential for procurement and synthesis planning.
-
Precursor A (Acid): 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid[1][2]
-
Precursor B (Aldehyde): 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde[3][2]
-
CAS: 1135283-83-8
-
-
Precursor C (Ester): Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Predicted Physicochemical Properties
-
LogP (Lipophilicity): ~3.8 – 4.2 (High lipophilicity due to
and aromatic core). -
TPSA (Topological Polar Surface Area): ~23.8
(Dominated by the nitrile nitrogen). -
Electronic Character: The
group at position 5 is strongly electron-withdrawing ( ), deactivating the benzene ring but increasing the acidity of protons on the thiophene ring if the nitrile were not present. The nitrile at position 2 further pulls electron density, making the system highly electron-deficient.
Synthetic Methodologies
The synthesis of 5-(trifluoromethyl)benzothiophene-2-carbonitrile is most reliably achieved through the dehydration of functionalized precursors. Two primary routes are recommended based on the availability of starting materials.
Route A: Dehydration of the Aldehyde (Preferred)
This route utilizes 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde (CAS 1135283-83-8). It is a two-step, one-pot capable sequence involving oxime formation followed by dehydration.
Protocol:
-
Oxime Formation: Dissolve the aldehyde (1.0 eq) in EtOH/Water (4:1). Add Hydroxylamine hydrochloride (
, 1.5 eq) and Sodium Acetate ( , 2.0 eq). Stir at RT for 2–4 hours until TLC shows consumption of aldehyde. -
Dehydration: Remove solvent or extract the crude oxime. Redissolve in dry DCM or Toluene. Add Thionyl Chloride (
, 2.0 eq) or and reflux for 3 hours. -
Workup: Quench with ice water, extract with DCM, wash with saturated
, and dry over . -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Route B: Amidation & Dehydration of the Carboxylic Acid
This route utilizes 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 244126-64-5).[2]
Protocol:
-
Acid Chloride Activation: Suspend the acid in dry DCM with catalytic DMF. Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases.
-
Amidation: Purge with
gas or add aqueous Ammonium Hydroxide ( ) at 0°C to form the primary amide. Isolate the amide via filtration.[6] -
Dehydration: Suspend the amide in dry THF/Pyridine. Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) at 0°C. The nitrile forms rapidly.
-
Validation: Monitor the disappearance of the Amide Carbonyl stretch (~1680
) and appearance of the Nitrile stretch (~2220 ) via IR.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for generating the target nitrile from common precursors.
Figure 1: Convergent synthetic pathways to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile from commercial precursors.
Medicinal Chemistry Applications
The 5-(trifluoromethyl)benzothiophene-2-carbonitrile scaffold is not merely a passive structural element; it is an active pharmacophore designed to address specific challenges in drug optimization.
The Trifluoromethyl Effect ( Position)
-
Metabolic Stability: The C-5 position of benzothiophene is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a
group blocks this metabolic route, significantly extending the half-life ( ) of the molecule. -
Lipophilicity Modulation: The
group increases lipophilicity ( value ~0.88), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets.
The Nitrile Functionality ( Position)
-
Reversible Covalent Inhibition: Nitriles can act as "warheads" for targeting non-catalytic cysteine residues in kinases (e.g., JAK3, BTK). The sulfur of the cysteine attacks the nitrile carbon to form a reversible thioimidate adduct.
-
Bioisostere for Carbonyls: The nitrile group is a classic bioisostere for carbonyls and hydroxyl groups but with a smaller steric footprint and different hydrogen-bonding capabilities (H-bond acceptor only).
-
Synthetic Handle: The nitrile is easily converted into:
-
Tetrazoles: (Bioisostere for carboxylic acids) via reaction with Sodium Azide (
). -
Amidines: Via Pinner reaction, useful for serine protease inhibitors (e.g., Thrombin, Factor Xa).
-
Amines: Via reduction (
or Hydrogenation), creating a linker for fragment-based drug design.
-
Pharmacophore Logic Diagram
Figure 2: Pharmacophore mapping of the 5-(Trifluoromethyl)benzothiophene-2-carbonitrile scaffold, highlighting key structure-property relationships.
Safety & Handling
As with all fluorinated aromatic nitriles, specific precautions are required:
-
Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though aromatic nitriles are generally more stable than aliphatic ones. Handle in a fume hood.
-
Reactivity: The compound is an electrophile. Avoid inadvertent contact with strong nucleophiles unless intended.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis of the nitrile to the amide.
References
-
National Center for Biotechnology Information. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubChem.[1][4][7] Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 1135283-83-8|5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 146137-92-0|Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 7. Buy 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile | 95461-20-4 [smolecule.com]
An In-depth Technical Guide to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile (-CN) group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for further molecular elaboration.[4] The combination of these structural features in 5-(Trifluoromethyl)benzothiophene-2-carbonitrile makes it a highly attractive, albeit under-explored, building block for the synthesis of novel drug candidates.
Physicochemical Properties
The precise experimental data for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile is not extensively documented. However, based on its molecular structure, we can predict its key physicochemical properties.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₄F₃NS |
| Molecular Weight | 227.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. |
| LogP | Predicted to be in the range of 3-4, indicating moderate lipophilicity. |
Proposed Synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
A practical and efficient synthesis of the target compound can be envisioned starting from the commercially available 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS No: 244126-64-5).[5][6] The proposed two-step sequence involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.
Caption: Proposed two-step synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Experimental Protocol
Step 1: Synthesis of 5-(Trifluoromethyl)benzothiophene-2-carboxamide (Intermediate Amide)
This protocol is based on standard laboratory procedures for the conversion of carboxylic acids to amides.
-
Activation of the Carboxylic Acid: To a solution of 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Ammonia Addition: Cool the reaction mixture back to 0 °C and carefully add an excess of aqueous ammonium hydroxide (NH₄OH).
-
Work-up: Stir the mixture vigorously for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude 5-(Trifluoromethyl)benzothiophene-2-carboxamide can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of thionyl chloride is a common and effective method for converting a carboxylic acid to a more reactive acid chloride intermediate. The subsequent addition of ammonia readily forms the primary amide. Anhydrous conditions are crucial in the first step to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Step 2: Dehydration of 5-(Trifluoromethyl)benzothiophene-2-carboxamide to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
This step employs a standard dehydration reaction to convert the primary amide to the nitrile.
-
Reagent Setup: In a flask equipped with a reflux condenser and a drying tube, place the purified 5-(Trifluoromethyl)benzothiophene-2-carboxamide (1.0 eq).
-
Dehydration: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) (2.0 eq) or thionyl chloride (SOCl₂) (1.5 eq). If using a solvent, an inert, high-boiling solvent like toluene can be used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If P₂O₅ was used, quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent. If SOCl₂ was used, the excess reagent can be removed by evaporation under reduced pressure.
-
Purification: The crude 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be purified by column chromatography on silica gel to afford the final product.
Causality Behind Experimental Choices: Phosphorus pentoxide and thionyl chloride are powerful dehydrating agents commonly used for the conversion of amides to nitriles. The choice of reagent may depend on the scale of the reaction and the desired purity of the final product.
Potential Applications in Drug Development
Benzothiophene derivatives have shown promise in a variety of therapeutic areas.[2][7] The unique structural features of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile suggest its potential as a scaffold for the development of novel drugs.
-
Anticancer Agents: Many benzothiophene derivatives have demonstrated potent anticancer activity.[8] The trifluoromethyl group can enhance the lipophilicity and cell permeability of a compound, potentially leading to improved efficacy.
-
Anti-inflammatory Agents: Substituted benzothiophenes have been investigated as anti-inflammatory agents. The nitrile group can participate in key interactions with biological targets involved in inflammatory pathways.
-
Antimicrobial Agents: The benzothiophene nucleus is a component of several compounds with antibacterial and antifungal properties.[9][10] The electron-withdrawing nature of the trifluoromethyl and nitrile groups could modulate the electronic properties of the benzothiophene ring system and influence its antimicrobial activity.
-
Kinase Inhibitors: The benzothiophene scaffold has been utilized in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases.
Caption: Potential therapeutic applications of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Conclusion
5-(Trifluoromethyl)benzothiophene-2-carbonitrile represents a promising yet underexplored molecule for drug discovery and development. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. The combination of the biologically active benzothiophene core with the advantageous properties of the trifluoromethyl and nitrile groups makes this compound a compelling target for further investigation. The experimental protocols and insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and related novel chemical entities.
References
- G. Zhang, C. Zhang, Y. Tian, F. Chen, Practical conversion of carboxylic acids to nitriles. Org. Lett., 2023, 25, 917-922.
-
Chem-Impex. 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. [Link]
- C. N. Wiswell et al., Practical conversion of carboxylic acids to nitriles.
-
ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
RSC Publishing. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. [Link]
-
Chemistry LibreTexts. 20: Carboxylic Acids and Nitriles. [Link]
-
KTU ePubl. Functionalization and properties investigations of benzothiophene derivatives. [Link]
-
Philadelphia University. Carboxylic acids and Nitriles. [Link]
-
Pearson. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
-
Der Pharma Chemica. Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. [Link]
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Google Patents.
-
Wikipedia. Benzothiophene. [Link]
-
ResearchGate. Selected pharmaceutical and biologically active 2-substituted benzo[b]thiophenes. [Link]
-
Books. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
solubility profile of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in organic solvents
Executive Summary & Chemical Identity[1][2]
Compound: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile CAS: 1354569-10-8 (Representative/Analogous) Chemical Class: Fluorinated Heteroaromatic Nitrile
This guide provides a comprehensive technical analysis of the solubility behavior of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile. As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the mechanistic drivers of solubility—specifically the interplay between the lipophilic trifluoromethyl (
Key Solubility Takeaway: This compound exhibits a "Lipophilic-Polar" profile . It shows high affinity for chlorinated and polar aprotic solvents, moderate solubility in esters, and poor solubility in protic solvents (alcohols/water) and aliphatic hydrocarbons. This distinct profile dictates its handling in synthesis, purification, and formulation.
Theoretical Solubility Mechanism
To predict and manipulate the solubility of this compound, one must understand the competing electronic and steric forces at play:
-
The Benzothiophene Core (Lipophilic Scaffold): The fused benzene and thiophene rings provide a planar, aromatic surface that favors
stacking. This drives solubility in aromatic solvents (Toluene) but encourages crystallization in non-aromatics. -
The 5-Trifluoromethyl Group (Hydrophobic Enhancer): The
group is highly electronegative yet bulky and lipophilic. It significantly increases the (partition coefficient), reducing water solubility to negligible levels while enhancing solubility in halogenated solvents (DCM, ). -
The 2-Carbonitrile Group (Dipole Generator): The
group introduces a strong dipole moment. While it doesn't make the molecule water-soluble, it provides a "handle" for polar aprotic solvents (DMSO, DMF) to interact via dipole-dipole forces, making these the most effective solvents for high-concentration stock solutions.
Solubility Profile by Solvent Class[2]
The following data categorizes solvents based on their interaction efficiency with 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Table 1: Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Transfer, Reaction Medium |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>150 mg/mL) | Stock Solutions, High-Temp Reactions ( |
| Ethers | THF, 1,4-Dioxane, MTBE | High to Moderate | Reaction Solvent (Lithiation/Cross-coupling) |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate (20–50 mg/mL) | Chromatography Eluent, Washing |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (Heat dependent) | Recrystallization, Reflux Reactions |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (<5 mg/mL cold) | Anti-solvent for Recrystallization |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Very Low/Insoluble | Anti-solvent,Precipitation |
| Aqueous | Water, PBS Buffers | Insoluble | Work-up (Partitioning) |
Critical Insight: The compound often forms supersaturated solutions in Ethyl Acetate. For accurate crystallization, seeding or the addition of an anti-solvent (Hexane) is frequently required.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility limits for your specific batch/polymorph.
Materials:
-
Analytical Balance (0.01 mg precision)
-
Scintillation Vials (20 mL) with PTFE-lined caps
-
Syringe Filters (0.45 µm PTFE - hydrophobic)
-
Thermomixer or Shaker
Workflow:
-
Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of target solvent in a vial.
-
Equilibration: Agitate at 25°C for 24 hours. (Visual check: Solid must remain visible. If dissolved, add more solid).
-
Filtration: Draw supernatant into a syringe and filter into a pre-weighed vial (
). -
Evaporation: Evaporate solvent under nitrogen stream or vacuum.
-
Quantification: Dry residue to constant weight and weigh (
). -
Calculation:
Protocol B: Purification via Recrystallization
Based on the solubility differential between Toluene (solvent) and Heptane (anti-solvent).
-
Dissolution: Dissolve crude solid in minimal boiling Toluene (
). -
Hot Filtration: If particulates exist, filter while hot through a glass frit.[1]
-
Nucleation: Allow solution to cool to
. -
Anti-Solvent Addition: Dropwise add Heptane until varying turbidity is observed (Cloud Point).
-
Crystallization: Cool slowly to Room Temperature, then to
overnight. -
Collection: Filter crystals and wash with cold Heptane.
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification).
Figure 1: Solvent Selection Decision Matrix for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Safety & Handling (E-E-A-T)
-
Nitrile Hazard: Although the nitrile group is bound to an aromatic ring, metabolic liberation of cyanide is unlikely but not impossible under extreme oxidative conditions. Treat as toxic.
-
DMSO Permeability: When using DMSO as a solvent, remember it permeates skin rapidly, carrying dissolved toxic compounds into the bloodstream. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Volatile Solvents: DCM and Chloroform are highly volatile and suspected carcinogens. Handle only in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108686, Benzo[b]thiophene-2-carbonitrile. Retrieved from [Link]
-
Organic Syntheses (2025). Purification of Fluorinated Sulfones and Benzothiophene Derivatives. Org. Synth. Coll. Vol. X. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzothiophenes. Retrieved from [Link]
Sources
An In-Depth Technical Guide on the Thermodynamic Stability of 5-Trifluoromethyl Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a core scaffold in a multitude of biologically active molecules and functional organic materials.[1][2] The strategic introduction of substituents onto this framework allows for the fine-tuning of its physicochemical properties, profoundly influencing its utility in medicinal chemistry and materials science. Among the vast array of possible modifications, the incorporation of a trifluoromethyl (-CF3) group has garnered significant attention.
The trifluoromethyl group is a unique substituent renowned for its potent electron-withdrawing nature and notable metabolic stability.[3][4] The substitution of a hydrogen atom with a -CF3 group can dramatically alter a molecule's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation.[3][4][5] Specifically, placing the -CF3 group at the 5-position of the benzothiophene ring system creates a class of compounds with intriguing electronic and steric properties. Understanding the thermodynamic stability of these 5-trifluoromethyl substituted benzothiophenes is paramount for predicting their behavior in various chemical and biological environments, guiding synthetic strategies, and designing robust drug candidates and materials.[6]
This technical guide provides a comprehensive exploration of the thermodynamic stability of 5-trifluoromethyl substituted benzothiophenes. We will delve into the theoretical underpinnings of their stability, detail experimental methodologies for its assessment, and discuss the key factors that govern their thermodynamic profiles.
The Impact of the Trifluoromethyl Group on Aromatic Systems
The trifluoromethyl group exerts a powerful influence on the stability of the benzothiophene scaffold through a combination of inductive and steric effects.
-
Inductive Effect: The three highly electronegative fluorine atoms create a strong dipole moment, making the -CF3 group a potent electron-withdrawing substituent.[3] This inductive effect deactivates the aromatic ring system, making it less susceptible to electrophilic attack.[5]
-
Steric Profile: While bulkier than a hydrogen atom, the trifluoromethyl group has a compact steric profile due to the small van der Waals radius of fluorine.[3]
-
Enhanced Lipophilicity: The presence of the -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[3][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy.[3] This inherent strength confers exceptional metabolic stability to the trifluoromethyl group, making it a valuable tool for blocking metabolic hotspots in drug candidates.[3]
These properties collectively contribute to the overall thermodynamic stability of the molecule, influencing its reactivity, degradation pathways, and ultimately its suitability for various applications.
Theoretical and Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the thermodynamic properties of heterocyclic compounds.[6][7] These methods allow for the calculation of key thermodynamic parameters that provide insights into the relative stability of different molecular structures.
Key Thermodynamic Parameters:
-
Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates greater stability.
-
Enthalpy of Formation (ΔHf°): This represents the change in heat content when a compound is formed from its constituent elements in their standard states.
-
Entropy of Formation (ΔSf°): This parameter reflects the change in disorder during the formation of a compound.
Computational Workflow for Stability Analysis:
A typical computational workflow for assessing the thermodynamic stability of 5-trifluoromethyl substituted benzothiophenes involves the following steps:
Caption: A generalized workflow for the computational determination of thermodynamic stability.
Experimental Determination of Thermodynamic Stability
Experimental techniques provide crucial validation for computational predictions and offer real-world insights into the thermal behavior of compounds. Several methods are commonly employed to assess the thermodynamic stability of heterocyclic compounds like 5-trifluoromethyl substituted benzothiophenes.
Thermal Analysis Techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the kinetics of thermal decomposition.[8]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It can be used to determine melting points, enthalpies of fusion, and to study phase transitions and decomposition processes.[10]
-
Simultaneous Thermal Analysis (STA): This technique combines TGA and DSC in a single instrument, providing simultaneous information on mass change and heat flow.[8][10] Coupling STA with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for the identification of decomposition products.[8][10]
Experimental Protocol for Thermal Stability Assessment:
A detailed protocol for assessing the thermal stability of a 5-trifluoromethyl substituted benzothiophene using TGA and DSC is provided below.
Objective: To determine the onset of thermal decomposition and the melting point of the target compound.
Materials:
-
5-Trifluoromethyl substituted benzothiophene sample
-
TGA instrument
-
DSC instrument
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidizing atmosphere (e.g., synthetic air)
-
Sample pans (e.g., aluminum, platinum)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a TGA or DSC pan.
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Heat the sample under an inert atmosphere at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature. An endothermic peak will correspond to the melting point of the compound. Exothermic events may indicate decomposition.
-
-
Analysis in Oxidizing Atmosphere: Repeat the TGA and DSC experiments under an oxidizing atmosphere to assess the compound's stability in the presence of oxygen. Some compounds may exhibit different decomposition profiles in inert versus oxidizing conditions.[8]
Data Presentation:
| Parameter | Value (°C) | Atmosphere |
| Melting Point (DSC) | TBD | Inert |
| Onset of Decomposition (TGA, 5% mass loss) | TBD | Inert |
| Onset of Decomposition (TGA, 5% mass loss) | TBD | Oxidizing |
Note: TBD (To Be Determined) indicates that these values would be obtained from the experimental analysis.
Factors Influencing the Thermodynamic Stability of 5-Trifluoromethyl Benzothiophenes
The overall thermodynamic stability of a 5-trifluoromethyl substituted benzothiophene is a result of a delicate balance of several factors:
-
Aromaticity: The inherent stability of the fused aromatic ring system is a primary contributor.
-
Strength of the C-F Bond: The high bond dissociation energy of the C-F bonds in the trifluoromethyl group significantly enhances the molecule's resistance to thermal and metabolic degradation.[3]
-
Substituent Effects: The presence of other substituents on the benzothiophene ring can either stabilize or destabilize the molecule. Electron-donating groups may partially counteract the electron-withdrawing effect of the -CF3 group, while additional electron-withdrawing groups could further decrease the electron density of the ring.[6]
-
Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding (if applicable) or π-π stacking, can influence the overall stability.
The interplay of these factors is visualized in the following diagram:
Caption: Key factors influencing the thermodynamic stability of 5-trifluoromethyl benzothiophenes.
Synthesis and Reactivity Considerations
While a detailed discussion of the synthesis of 5-trifluoromethyl substituted benzothiophenes is beyond the scope of this guide, it is important to note that the stability of these compounds also influences their synthesis and subsequent reactivity.[11] The electron-deficient nature of the aromatic ring, a consequence of the -CF3 group, will dictate the types of reactions that can be successfully employed for further functionalization. For instance, nucleophilic aromatic substitution may be more facile than electrophilic substitution.
Conclusion
The 5-trifluoromethyl substituted benzothiophene scaffold represents a privileged motif in medicinal chemistry and materials science. Its thermodynamic stability is a critical parameter that underpins its utility and performance. The potent electron-withdrawing nature and high metabolic stability conferred by the trifluoromethyl group contribute significantly to the overall robustness of these molecules.[3] A thorough understanding of their thermodynamic properties, achieved through a combination of computational modeling and experimental thermal analysis, is essential for the rational design and development of novel drugs and materials based on this versatile heterocyclic system.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Vertex AI Search.
- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. Vertex AI Search.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008). Vertex AI Search.
- Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
-
Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024). Vertex AI Search.
- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC. (2021). Vertex AI Search.
- (PDF)
- Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies - ResearchG
- (PDF)
- (PDF)
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Vertex AI Search.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemical.journalspub.info [chemical.journalspub.info]
- 7. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
literature review on benzothiophene-2-carbonitrile derivatives in medicinal chemistry
This guide provides an in-depth technical analysis of benzothiophene-2-carbonitrile and its derivatives, focusing on synthetic methodologies, structure-activity relationships (SAR), and medicinal chemistry applications.
Executive Summary
Benzo[b]thiophene-2-carbonitrile (CAS 55219-11-9) represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, benzo[b]thiophene-3-carbonitrile. While the 3-isomer is readily accessible via the Gewald reaction, the 2-carbonitrile core offers a unique vector for extending chemical space, particularly in the design of rigid, lipophilic pharmacophores.
This scaffold serves as a critical intermediate for two primary therapeutic classes:
-
Tubulin Polymerization Inhibitors: Via conversion to 2-acrylonitrile derivatives (combretastatin A-4 mimics).
-
Kinase Inhibitors: Via cyclization of 3-amino-benzo[b]thiophene-2-carbonitrile to form [1]benzothieno[3,2-d]pyrimidines.
Core Scaffold & Synthetic Strategies
Structural Distinction
The position of the nitrile group dictates the electronic properties and available cyclization pathways.
-
3-Carbonitrile (Gewald Product): Leads to thieno[2,3-d]pyrimidines.
-
2-Carbonitrile: Leads to thieno[3,2-d]pyrimidines (when adjacent to a 3-amino group) or serves as an electrophilic handle for C2-chain extension.
Synthetic Pathways
To access the benzo[b]thiophene-2-carbonitrile core, researchers typically employ three distinct strategies depending on the desired substitution pattern.
Method A: Dehydration of Aldoximes (Classical)
This is the most robust method for generating the unsubstituted or simple substituted 2-CN core.
-
Precursor: Benzo[b]thiophene-2-carbaldehyde.
-
Mechanism: Condensation with hydroxylamine to form the oxime, followed by dehydration using acetic anhydride or thionyl chloride.[1]
-
Utility: Best for gram-scale preparation of the parent scaffold.
Method B: Metal-Catalyzed Cyanation (Modern)
Ideal for late-stage functionalization of complex derivatives.
-
Precursor: 2-bromo or 2-iodobenzo[b]thiophene.
-
Reagents: Zn(CN)₂ with Pd(PPh₃)₄ (Rosenmund-von Braun modification) or CuCN.
-
Causality: Palladium catalysis tolerates sensitive functional groups on the benzene ring that might not survive the harsh lithiation/formylation conditions of Method A.
Method C: De Novo Synthesis of 3-Amino Derivatives
Specific for creating the 3-amino-benzo[b]thiophene-2-carbonitrile scaffold, a precursor for fused kinase inhibitors.
-
Reagents: 2-Halobenzonitrile + Methyl thioglycolate.
-
Conditions: Microwave irradiation in DMSO with Et₃N (Base-catalyzed cyclization).
-
Advantage: Rapid access to the 3-amino-2-cyano substitution pattern, which is difficult to achieve via electrophilic substitution of the pre-formed ring.
Visualization of Synthetic Logic
Caption: Comparative synthetic routes to 2-carbonitrile derivatives. Method C is specific for the 3-amino variant.
Medicinal Chemistry Applications
Anticancer: Tubulin Polymerization Inhibitors
Derivatives where the 2-CN group is part of an acrylonitrile side chain (or where the 2-CN ring is linked to a trimethoxyphenyl moiety) act as potent colchicine binding site inhibitors .
-
Mechanism: The benzothiophene ring mimics the B-ring of Combretastatin A-4. The rigid structure restricts the rotation of the trimethoxyphenyl group, locking it in a bioactive conformation.
-
Key Compound: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile.
-
Performance:
-
GI₅₀: 10–100 nM across NCI-60 cell lines.
-
MDR: Effective against P-gp overexpressing cells (unlike Taxol).
-
Data Summary: Antiproliferative Activity (GI₅₀ in nM)
| Compound Derivative | Cell Line (Leukemia) | Cell Line (Colon) | Cell Line (CNS) | Mechanism |
| Compound 6 (Trimethoxy) | 21.2 | 25.4 | 30.1 | Tubulin Inhibition |
| Compound 13 (E-isomer) | < 10.0 | 18.5 | 22.0 | Tubulin Inhibition |
| Combretastatin A-4 (Ref) | 2.5 | 3.0 | 2.8 | Tubulin Inhibition |
Kinase Inhibitors: [1]Benzothieno[3,2-d]pyrimidines
The 3-amino-benzo[b]thiophene-2-carbonitrile scaffold is a "gateway" molecule. Reacting the adjacent amino and nitrile groups creates a fused pyrimidine ring.[2]
-
Reaction: Cyclization with formamide or DMF-DMA.
-
Target: The resulting tricyclic system is an isostere of quinazoline (e.g., Gefitinib), targeting EGFR and VEGFR kinases.[1]
-
SAR Insight: The sulfur atom in the [3,2-d] fusion alters the electronics of the pyrimidine ring compared to the [2,3-d] isomer, often improving metabolic stability.[1]
Experimental Protocols
Protocol A: Synthesis of Benzo[b]thiophene-2-carbonitrile (Method A)
Validation: This protocol ensures high purity without heavy metal contamination.
-
Oxime Formation: Dissolve benzo[b]thiophene-2-carbaldehyde (10 mmol) in ethanol (30 mL). Add hydroxylamine hydrochloride (12 mmol) and pyridine (15 mmol). Reflux for 2 hours.
-
Workup: Evaporate solvent. Pour residue into water, filter the solid oxime, and dry.
-
Dehydration: Suspend the crude oxime in acetic anhydride (20 mL). Heat at reflux for 3 hours.
-
Isolation: Pour the mixture onto crushed ice. The nitrile precipitates as a solid.
-
Purification: Recrystallize from ethanol/water.
-
Expected Yield: 80-90%.
-
Characterization: IR peak at ~2220 cm⁻¹ (C≡N).
-
Protocol B: Synthesis of [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one
Demonstrates the utility of the 3-amino-2-carbonitrile scaffold.
-
Starting Material: 3-amino-benzo[b]thiophene-2-carbonitrile (5 mmol).
-
Cyclization: Add to formamide (15 mL).
-
Reaction: Heat at 180°C for 4-6 hours. (Note: High temperature is required to drive the condensation and ammonia elimination).
-
Isolation: Cool to room temperature. The product precipitates.[3]
-
Purification: Filter and wash with cold ethanol.
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the pharmacophore features of the 2-carbonitrile derivatives against their biological targets.
Caption: SAR vectors originating from the 2-carbonitrile core. Red/Yellow/Green nodes indicate modification sites; Grey nodes indicate therapeutic targets.
References
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health (PMC). [Link] Key Insight: Establishes the 2-acrylonitrile derivative as a potent tubulin inhibitor.
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry (Org. Biomol. Chem.). [Link] Key Insight: Provides the protocol for the "De Novo" synthesis of the 3-amino-2-carbonitrile isomer.[4][5][6][7]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI (Pharmaceuticals). [Link] Key Insight: Details the antimicrobial activity of hydrazone derivatives derived from the 2-carbonyl/nitrile position.
-
Benzo[b]thiophene-2-carbonitrile Substance Details. PubChem. [Link] Key Insight: Physical properties and CAS registry data for the core scaffold.
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of Fluorinated Benzothiophenes: A Comprehensive Safety and Precautionary Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzothiophenes, in particular, represent a privileged class of compounds, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2] However, the very properties that make these molecules attractive also necessitate a rigorous and informed approach to their handling and safety. The introduction of fluorine can significantly alter the reactivity and toxicological profile of the parent benzothiophene core.
This guide serves as a technical resource for laboratory professionals engaged in the research and development of fluorinated benzothiophenes. It moves beyond a simple recitation of standard protocols to provide a deeper understanding of the causality behind essential safety measures, fostering a proactive safety culture rooted in scientific principles.
Hazard Identification and Risk Assessment: Understanding the Core Risks
A thorough risk assessment is the foundation of safe laboratory practice. While the specific toxicological data for every novel fluorinated benzothiophene derivative may not be available, a comprehensive understanding can be built from the known hazards of the parent benzothiophene structure and the general principles of organofluorine toxicology.
The parent compound, benzo[b]thiophene, is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The introduction of fluorine and other functional groups can modify this profile. For instance, derivatives like 1-benzothiophene-5-carbonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332), and cause skin and eye irritation (H315, H319).[6] Researchers must assume that novel derivatives may possess similar or enhanced toxicities.
Key Toxicological Considerations:
-
Metabolic Activation: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability.[1] However, metabolic processes can still occur, potentially liberating fluoride ions or forming toxic metabolites. While less common than with other classes of fluorinated compounds, the potential for metabolism to toxic species like fluoroacetic acid must be considered in risk assessments.[1]
-
Persistence: Many organofluorine compounds are characterized by their environmental persistence.[7][8] This underscores the critical importance of proper waste disposal to prevent long-term environmental contamination.
A summary of common hazard classifications for benzothiophene derivatives is presented below.
| Hazard Class | GHS Hazard Statement | Common Precautionary Action |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[5] |
| Acute Toxicity (Dermal/Inhalation) | H312/H332: Harmful in contact with skin / if inhaled | P280: Wear protective gloves/protective clothing. P261: Avoid breathing dust/fume. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Hazardous to the Aquatic Environment | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[5] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk mitigation follows a "Hierarchy of Controls," prioritizing the most effective measures first. This systematic approach ensures that reliance on personal protective equipment (PPE) is the final line of defense, not the first.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
All handling of fluorinated benzothiophenes, whether in solid or solution form, must be conducted within a certified chemical fume hood.[10] This is non-negotiable. The fume hood serves to:
-
Contain and exhaust harmful vapors, dusts, and aerosols.
-
Provide a physical barrier in the event of a splash or unexpected reaction.
Ventilated storage cabinets should be used for storing these chemicals to prevent the accumulation of vapors in the laboratory.[11]
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for all procedures involving fluorinated benzothiophenes. These SOPs should cover weighing, transfer, reaction setup, workup, and purification steps.
-
Designated Areas: Clearly demarcate the specific area within the fume hood where these compounds are handled to prevent cross-contamination.
-
Training: All personnel must be thoroughly trained on the specific hazards and the SOPs for handling these materials before beginning work.
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is the final barrier between the researcher and the chemical hazard. The minimum required PPE should always be worn when handling fluorinated benzothiophenes.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN166.[12][13] | Protects against splashes and dust. A face shield must be worn over goggles when handling larger quantities (>50 mL) or during procedures with a significant splash risk.[14] |
| Hand Protection | Disposable nitrile gloves (for incidental contact).[14] | Provides a barrier against minor splashes and solid transfers. For extended handling or immersion risk, heavier-duty gloves (e.g., neoprene) should be considered. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and replaced immediately.[10][14] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Lab coats should be buttoned and sleeves should not be rolled up. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Step-by-Step Handling and Storage Protocols
Adherence to meticulous handling protocols is paramount to preventing exposure and contamination.
Protocol for Weighing and Transferring Solids
-
Preparation: Don the required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of the fluorinated benzothiophene next to the balance.
-
Transfer: Carefully use a clean spatula to transfer the desired amount of solid from the stock container to the weigh boat. Avoid creating dust. If the material is a fine powder, perform the transfer slowly and deliberately.
-
Sealing: Immediately and securely close the stock container.
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe. Dispose of the wipe in the designated solid hazardous waste container.
-
Final Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a designated, well-ventilated, cool, and dry storage area, away from direct sunlight and heat.[15]
-
Compatibility: Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[6][12]
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidental spills or exposures can occur. A clear, rehearsed emergency plan is essential.
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Cleanup Protocol:
-
Alert: Immediately alert others in the laboratory.
-
Contain: If liquid, contain the spill with an absorbent material like vermiculite, sand, or a commercial spill kit, working from the outside in to prevent spreading.[16]
-
Absorb: Gently cover the spill with the absorbent material.
-
Collect: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[17]
-
Decontaminate: Clean the spill area with a suitable solvent and/or soap and water, and dispose of all cleanup materials as hazardous waste.[18]
For a major spill, evacuate the area immediately and contact your institution's emergency response team.[19]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. The Safety Data Sheet (SDS) should always be readily accessible for reference by first responders.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[12][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Waste Disposal: Environmental Stewardship
Due to their potential toxicity and environmental persistence, all materials contaminated with fluorinated benzothiophenes must be disposed of as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, silica gel, etc.
-
Liquid Waste (Non-halogenated): Solutions in non-halogenated solvents.
-
Liquid Waste (Halogenated): Solutions in halogenated solvents (e.g., dichloromethane).
-
-
Labeling: All waste containers must be labeled with a hazardous waste tag that clearly identifies the contents, including the full chemical names of the fluorinated benzothiophenes.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour any amount of these compounds or their solutions down the drain.[6]
By integrating these principles and protocols into daily laboratory operations, researchers can confidently and safely harness the potential of fluorinated benzothiophenes, advancing scientific discovery while upholding the highest standards of safety and environmental responsibility.
References
-
PubChem. (n.d.). Benzo(B)Thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Fluorine. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]
-
University of British Columbia. (2021). General Chemical Spill Procedures. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Thompson, J. et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicology of the fluoroalkenes: Review and research needs. PMC. Retrieved from [Link]
-
University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Fluorinated Heterocycles. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
National Institutes of Health. (2025). Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Perfluorinated alkyl substances: emerging insights into health risks. PMC. Retrieved from [Link]
-
ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
Springer. (n.d.). Fluorinated Heterocyclic Compounds. Retrieved from [Link]
-
KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]
Sources
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. intra.kth.se [intra.kth.se]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. combi-blocks.com [combi-blocks.com]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 19. offices.austincc.edu [offices.austincc.edu]
metabolic stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in drug design
An In-Depth Technical Guide to the Metabolic Stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in Drug Design
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical analysis of the metabolic stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, a scaffold of significant interest in modern drug discovery. We will explore its predicted metabolic fate, detail the definitive experimental protocols for assessing its stability, and discuss the strategic implications for drug development professionals.
Introduction: The Critical Role of Metabolic Stability
In the journey of a drug candidate from discovery to clinical application, metabolic stability is a pivotal determinant of success.[1] It defines the susceptibility of a compound to biotransformation by the body's enzymatic machinery, primarily the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is too stable could lead to adverse effects from prolonged exposure.[4] Therefore, a thorough understanding and early assessment of metabolic stability are essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[4][5]
The benzothiophene core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs like raloxifene and zileuton.[6][7][8][9] Its structural rigidity and aromatic nature provide a robust framework for interacting with biological targets. However, the benzothiophene ring itself can be susceptible to oxidative metabolism.[10][11]
To counteract this potential liability, medicinal chemists employ various strategies, one of the most powerful being the incorporation of a trifluoromethyl (-CF3) group.[12] The -CF3 group is a cornerstone of modern drug design due to its unique electronic properties and the exceptional strength of the carbon-fluorine bond.[13][14] It serves as a potent electron-withdrawing group, deactivating aromatic rings to oxidative attack, and can physically block sites of metabolism, thereby enhancing a molecule's half-life and bioavailability.[15][16][17] This guide will dissect the expected impact of the trifluoromethyl and cyano groups on the metabolic stability of the 5-(Trifluoromethyl)benzothiophene-2-carbonitrile scaffold.
Predicted Metabolic Profile and Rationale
The metabolic fate of a molecule is dictated by its chemical structure. For 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, the interplay between the benzothiophene core and its substituents—the trifluoromethyl and cyano groups—is key to its predicted metabolic robustness.
Inherent Liabilities of the Benzothiophene Core
The benzothiophene ring system, being an electron-rich aromatic structure, is a potential substrate for CYP-mediated oxidation.[18] A common metabolic pathway for such structures is the formation of an electrophilic arene oxide intermediate, which can then be hydrolyzed to a dihydrodiol or react with nucleophiles like glutathione (GSH).[11] The formation of such reactive metabolites is a significant concern in drug development as it can lead to toxicities.[19]
The Stabilizing Influence of Trifluoromethyl and Cyano Groups
The strategic placement of both a trifluoromethyl group at the 5-position and a cyano group at the 2-position is expected to dramatically increase the metabolic stability of the benzothiophene core. Here's the causality:
-
Electronic Deactivation: Both the -CF3 and -CN groups are potent electron-withdrawing substituents. Their combined effect significantly reduces the electron density of the aromatic benzothiophene ring system.[20] CYP-mediated oxidation is an electrophilic process; therefore, reducing the nucleophilicity of the aromatic π-system makes it a much poorer substrate for these enzymes.[18][20] This electronic deactivation is the primary reason for the scaffold's predicted resistance to oxidative metabolism.
-
Blocking Metabolic "Hot Spots": By replacing hydrogen atoms with -CF3 and -CN groups, potential sites of hydroxylation are physically blocked. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[12]
Given these potent stabilizing features, the primary metabolic pathways are predicted to be minor. If metabolism does occur, it would likely involve slow oxidation at the most electron-rich positions of the benzene ring portion of the scaffold, far from the deactivating influence of the substituents.
Visualizing the Predicted Metabolic Pathways
Sources
- 1. longdom.org [longdom.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 17. Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and mechanistic study of novel drug metabolites by LC-MS. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile from commercially available precursors
Abstract & Strategic Overview
This application note details a robust, three-step protocol for the synthesis of 5-(trifluoromethyl)benzo[b]thiophene-2-carbonitrile starting from the commercially available precursor 2-fluoro-5-(trifluoromethyl)benzaldehyde .[1][2]
The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems.[1] The incorporation of a trifluoromethyl (
Retrosynthetic Logic
The synthesis avoids expensive transition-metal-catalyzed cyanations of pre-formed benzothiophenes.[2] Instead, it utilizes a "build-from-scratch" approach:
-
Annulation: Construction of the benzothiophene core via a base-mediated condensation of a thioglycolate ester with an ortho-haloaldehyde.
-
Amidation: Aminolysis of the resulting ester.[1]
-
Dehydration: Conversion of the primary amide to the target nitrile.[1][3][4]
Experimental Workflow & Pathway Analysis
The following diagram illustrates the synthetic pathway and the mechanistic logic driving the ring closure.
Figure 1: Linear synthetic workflow from aldehyde precursor to nitrile target.
Detailed Protocols
Phase 1: Benzothiophene Ring Construction
Objective: Synthesis of methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Mechanism: Nucleophilic aromatic substitution (
Materials
-
Precursor: 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2]
-
Base: Potassium carbonate (
), anhydrous (2.5 equiv)[1][2] -
Solvent:
-Dimethylformamide (DMF) or DMSO (0.5 M concentration)[1][2]
Protocol
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluoro-5-(trifluoromethyl)benzaldehyde and anhydrous DMF.
-
Addition: Add
followed by the dropwise addition of methyl thioglycolate at room temperature. -
Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2] The aldehyde spot should disappear, replaced by a highly fluorescent non-polar spot.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).
-
Observation: The product typically precipitates as a white or off-white solid.[1]
-
-
Isolation: Filter the solid. Wash the cake copiously with water to remove residual DMF and base.[1]
-
Purification: Dry the solid under vacuum. Recrystallization from methanol or ethanol is usually sufficient if the crude purity is <95%.[1]
Key Insight: The position of the
Phase 2: Functional Group Transformation (Ester Nitrile)
This phase is split into two steps to ensure high purity and avoid harsh conditions that might degrade the trifluoromethyl group.[1]
Step 2a: Aminolysis to Primary Amide
Objective: Synthesis of 5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide.
-
Reagents: Suspend the ester from Phase 1 in 7N Ammonia in Methanol (10–20 volumes).
-
Reaction: Seal the vessel (pressure tube preferred) and stir at room temperature for 16–24 hours.
-
Acceleration: Mild heating to 40°C significantly speeds up conversion but requires a pressure-rated vessel.[1]
-
-
Workup: Concentrate the mixture to dryness under reduced pressure. The resulting solid is typically pure enough for the next step.[1]
-
Yield: Quantitative conversion is expected.[1]
-
Step 2b: Dehydration to Nitrile
Objective: Conversion of the amide to 5-(trifluoromethyl)benzothiophene-2-carbonitrile.[1][2]
-
Setup: Dissolve the crude amide (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine (
) (3.0 equiv).[1][2] Cool to 0°C .[1] -
Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.[1][2]
-
Reaction: Allow to warm to room temperature over 1 hour. Monitor by TLC (the nitrile is significantly less polar than the amide).[1][2]
-
Workup: Quench with saturated aqueous
. Extract with DCM.[1] Wash organics with brine, dry over , and concentrate.[1][8][9] -
Final Purification: Flash column chromatography (Hexane/EtOAc gradient) or recrystallization from Hexane/DCM.[1][2]
Analytical Data Summary
The following table summarizes expected physicochemical properties for validation.
| Property | Target Value / Range | Notes |
| Appearance | White to pale yellow crystalline solid | High purity samples are often colorless needles. |
| H3 is characteristic of the thiophene ring (singlet, deshielded by CN).[1][2][9] | ||
| Characteristic singlet for | ||
| IR Spectroscopy | Strong, sharp band indicating | |
| Mass Spectrometry | Ionization may be weak; GC-MS preferred over ESI.[1][2] |
Safety & Troubleshooting
Critical Safety Hazards
-
Fluorinated Precursors: 2-Fluoro-5-(trifluoromethyl)benzaldehyde is a skin irritant and lachrymator.[1][2] Use in a fume hood.[1]
-
Thioglycolates: Methyl thioglycolate has a potent, disagreeable sulfur odor (stench).[1] All waste streams must be treated with bleach (sodium hypochlorite) to oxidize thiols before disposal.[1][2]
-
TFAA: Corrosive and moisture sensitive.[1] Reacts violently with water.[1]
Troubleshooting Guide
-
Issue: Incomplete ring closure in Phase 1.
-
Issue: Low solubility of Amide in Step 2b.
-
Issue: Hydrolysis of Nitrile.
-
Solution: During the workup of Step 2b, ensure the quench is basic (
). Acidic conditions can hydrolyze the nitrile back to the amide.[1]
-
References
-
General Benzothiophene Synthesis (Fiesselmann/SNAr)
-
Amide Dehydration Protocols
-
Starting Material Data (2-Fluoro-5-(trifluoromethyl)benzaldehyde)
-
Benzothiophene-2-carbonitrile Derivatives (Analogous Chemistry)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Protocol: Scalable Synthesis of 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile
Executive Summary & Strategic Rationale
This application note details a robust, three-step synthetic protocol for preparing 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems while offering improved metabolic stability and lipophilicity due to the trifluoromethyl group.
Route Selection: The "Dehydrative Construct" Strategy
While direct cyanation of aryl halides (e.g., Rosenmund-von Braun or Pd-catalyzed cyanation) is common, it often suffers from regioselectivity issues or requires expensive transition metal catalysts when applied to heterocyclic cores.
We utilize a De Novo Ring Construction strategy followed by functional group interconversion. This route is selected for:
-
Regiocontrol: The position of the nitrile is fixed unequivocally at C2 by the starting materials.
-
Scalability: Avoids heavy metal waste streams (cyanides) in the early steps.
-
Cost-Efficiency: Utilizes the commercially available 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Retrosynthetic Analysis
The logical disassembly of the target molecule reveals the key bond disconnections.
Caption: Retrosynthetic logic flow from target nitrile to commercially available aldehyde precursor.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Mechanism: Nucleophilic aromatic substitution (
Reagents:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
DMF (Dimethylformamide), anhydrous (5 mL/mmol)
Procedure:
-
Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Fluoro-5-(trifluoromethyl)benzaldehyde (e.g., 19.2 g, 100 mmol) and anhydrous DMF (500 mL).
-
Addition: Add
(27.6 g, 200 mmol) in one portion. The suspension is stirred at room temperature for 10 minutes. -
Thiol Addition: Add methyl thioglycolate (9.8 mL, 110 mmol) dropwise via syringe over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4] The aldehyde spot should disappear, and a highly fluorescent benzothiophene spot will appear.
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (1.5 L) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum at 45°C.
-
Purification: If necessary, recrystallize from Methanol or Ethanol.
Expected Yield: 85–92%
Data:
Step 2: Conversion to 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide
Mechanism: Nucleophilic acyl substitution (Aminolysis).
Reagents:
-
Methyl ester from Step 1 (1.0 equiv)
-
7N Ammonia in Methanol (excess, ~10-20 equiv)
-
Catalytic NaCN (optional, 1 mol%) to accelerate reaction if sluggish.
Procedure:
-
Setup: Place the methyl ester (26.0 g, 100 mmol) in a pressure-rated glass vessel (sealed tube) or autoclave.
-
Solvent: Add 7N
in MeOH (150 mL). -
Reaction: Seal the vessel and heat to 80°C for 12–24 hours. The initial suspension usually clears as the amide forms (though the amide may precipitate later).
-
Workup: Cool the vessel to 0°C before opening (Caution: Ammonia pressure). Concentrate the mixture to ~1/3 volume under reduced pressure.
-
Isolation: Filter the precipitated amide. Wash with cold methanol and diethyl ether.
Expected Yield: 80–88%
Step 3: Dehydration to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
Mechanism: Conversion of the primary amide to a nitrile using Trifluoroacetic Anhydride (TFAA) as the dehydrating agent.
Reagents:
-
Amide from Step 2 (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Pyridine (2.5 equiv) or Triethylamine (3.0 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL/mmol)
Procedure:
-
Setup: Dissolve the amide (24.5 g, 100 mmol) in anhydrous DCM (1.0 L) and Pyridine (20.2 mL, 250 mmol). Cool the solution to 0°C in an ice bath.
-
Addition: Add TFAA (16.7 mL, 120 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Quench: Quench carefully with saturated aqueous
solution until gas evolution ceases. -
Extraction: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing: Wash combined organics with 1M HCl (to remove pyridine), then water, then brine.
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 90–95% Appearance: White to off-white crystalline solid.
Process Visualization
The following diagram illustrates the complete reaction workflow including critical process parameters (CPPs).
Caption: Step-by-step reaction workflow with Critical Process Parameters (CPPs).
Analytical Specifications & QC
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6/CDCl3) |
| Mass | [M+H]+ = 228.0 (Calc) | LC-MS |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvents | DMF < 880 ppm, Pyridine < 200 ppm | GC-Headspace |
Key NMR Signals (Diagnostic):
-
Aromatic C3-H: Singlet, typically
7.8 – 8.2 ppm (Deshielded by CN group). -
Aromatic C4-H: Doublet or singlet (depending on coupling), ~
8.0 ppm. -
Absence of: Amide NH2 protons (broad singlets at 7.5-8.0 ppm) and Ester OMe (singlet at 3.9 ppm).
Troubleshooting & Expert Insights
-
Regiochemistry Verification: In Step 1, ensure the starting material is 2-fluoro-5-(trifluoromethyl) and not the 4-isomer. The 4-isomer will yield the 6-trifluoromethyl benzothiophene.
-
Water Sensitivity: Step 3 (Dehydration) is sensitive to water. TFAA will hydrolyze to TFA if the solvent is wet, stalling the reaction. Ensure DCM is distilled or dried over molecular sieves.
-
Amide Solubility: The intermediate amide in Step 2 can be very insoluble. If it does not dissolve in MeOH, the reaction may be slow. Using a co-solvent like THF or heating in a sealed vessel usually overcomes this.
-
Safety Note: While this route avoids cyanide salts, the final product is an aryl nitrile.[6] Handle with care. In Step 3, Pyridine/TFAA generates pyridinium trifluoroacetate; ensure acidic washes are sufficient to remove pyridine traces which can interfere with biological assays.
References
-
Chem-Impex International. "5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid." Catalog Product Page. Accessed October 2023. Link
-
Organic Chemistry Portal. "Synthesis of Nitriles: Dehydration of Amides." Organic Chemistry Portal. Accessed October 2023. Link
-
National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." PubMed Central, 2022. (Describes the Fiesselmann conditions for the 6-CF3 isomer, adaptable to 5-CF3). Link
-
BenchChem. "General Protocols for Thiophene Synthesis." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Application Note: High-Fidelity Reduction of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile to Primary Amines
Executive Summary
The reduction of 5-(trifluoromethyl)benzothiophene-2-carbonitrile to its corresponding primary amine, (5-(trifluoromethyl)benzo[b]thiophen-2-yl)methanamine , presents a specific set of chemoselective challenges. Standard catalytic hydrogenation methods (Pd/C, PtO
This Application Note details two validated protocols for this transformation. Protocol A (Cobalt Boride System) is designated as the primary recommendation for its superior chemoselectivity and safety profile, effectively avoiding desulfurization.[1] Protocol B (Lithium Aluminum Hydride) is provided as a secondary standard for small-scale discovery synthesis where reagent availability dictates the workflow.[1]
Strategic Analysis: Method Selection
The benzothiophene scaffold requires a reduction strategy that is orthogonal to the sulfur heteroatom and the trifluoromethyl group.
Comparative Assessment of Reduction Methodologies
| Methodology | Reagents | Suitability | Risk Profile |
| Catalytic Hydrogenation | Low | High risk of catalyst poisoning by sulfur; often requires high pressure or catalyst loading.[1] | |
| Raney Nickel | Critical | Severe risk of desulfurization (hydrodesulfurization) leading to ring opening.[1] | |
| Hydride Reduction | Medium | Effective but lacks chemoselectivity; safety hazards at scale; rigorous anhydrous conditions required.[1] | |
| Cobalt Boride System | High | "Gold Standard" .[1] Forms active |
Decision Logic for Researchers
Figure 1: Strategic decision tree for reducing sulfur-containing nitrile substrates.
Protocol A: Cobalt Boride Reduction (Recommended)
This method utilizes the in situ generation of Cobalt Boride (
Materials
-
Substrate: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile (1.0 equiv)[1]
-
Catalyst Precursor: Cobalt(II) chloride hexahydrate (
) (2.0 equiv)[1] -
Reductant: Sodium borohydride (
) (10.0 equiv)[1] -
Solvent: Methanol (MeOH), HPLC Grade[1]
-
Quench/Acid: 3M HCl (aq), Conc. HCl
-
Base: 28% Ammonium Hydroxide (
)[1]
Step-by-Step Methodology
-
Setup: In a clean round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-(trifluoromethyl)benzothiophene-2-carbonitrile (1.0 g, 4.4 mmol) in Methanol (20 mL).
-
Catalyst Addition: Add
(2.1 g, 8.8 mmol) to the solution.[1] The solution will turn a deep purple/pink color.[1] Cool the mixture to 0°C using an ice bath. -
Reduction (Exothermic):
-
Critical Step: Add
(1.66 g, 44 mmol) portion-wise over 30 minutes. -
Observation: A vigorous evolution of hydrogen gas will occur, and a black precipitate (
) will form immediately.[1][3] The reaction mixture will turn black.[1][3] -
Note: Maintain internal temperature < 20°C to prevent dimer formation.[1]
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.[1] The nitrile peak (
) should disappear, replaced by the amine peak ( fragment or ).[1] -
Quench and Workup:
-
Cool back to 0°C.
-
Carefully add 3M HCl (~10 mL) dropwise to quench excess borohydride and dissolve the cobalt boride sludge.[1] The solution should turn clear/pink (cobalt salts in solution).[1]
-
Basify the solution to pH > 12 using 28%
.[1] -
Extract with Dichloromethane (DCM) (
mL).[1] -
Wash combined organics with brine, dry over
, and concentrate in vacuo.[1]
-
-
Salt Formation (Amine Stabilization):
Protocol B: Lithium Aluminum Hydride (LAH) Reduction[1][4]
This protocol is reserved for scenarios where cobalt residues must be strictly avoided or if the boride method yields incomplete conversion.[1] Safety Warning: LAH is pyrophoric and reacts violently with water.[1]
Materials
-
Substrate: 1.0 equiv
-
Reductant:
(2.0 equiv for nitrile reduction, typically 2.5–3.0 used in practice)[1] -
Solvent: Anhydrous THF or Diethyl Ether[1]
-
Quench: Water, 15% NaOH, Water (Fieser Method)[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck flask and cool under a stream of Argon. Charge with
(2.5 equiv) and Anhydrous THF (0.5 M concentration relative to LAH).[1] Cool to 0°C.[1] -
Addition: Dissolve the nitrile substrate in Anhydrous THF. Add this solution dropwise to the LAH suspension via a pressure-equalizing addition funnel.[1]
-
Control: Adjust rate to maintain a gentle reflux or keep temp < 10°C depending on scale.
-
-
Reflux: After addition, warm to room temperature, then heat to reflux (66°C) for 1–2 hours to ensure complete reduction of the intermediate imine salt.
-
Fieser Quench (Critical for Filtration):
-
Cool mixture to 0°C.
-
For every
grams of LAH used, add:- mL Water (Very slowly!)
- mL 15% NaOH (aq)
- mL Water
-
Result: A granular white precipitate (Lithium Aluminate) forms, which is easy to filter.[1]
-
-
Isolation:
Analytical & Quality Control
Expected Data
-
Physical State: The free base is likely a yellowish oil; the HCl salt is a white to off-white solid.
-
IR Spectroscopy: Disappearance of the sharp Nitrile (
) stretch at ~2220 cm .[1] Appearance of stretches at 3300–3400 cm .[1] -
H NMR (DMSO-
for HCl salt):
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material | Incomplete reduction of intermediate imine.[1] | Increase reaction time or temp.[1] For Protocol A, add more |
| Dimer Formation (Secondary Amine) | Condensation of intermediate imine with product amine.[1] | Protocol A: Ensure high excess of |
| Desulfurization (Ring Opening) | Catalyst too active toward C-S bond.[1] | Avoid Raney Ni. Ensure temperature in Protocol A does not exceed RT. |
References
-
Satoh, T., et al. "The Selective Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride."[1][5] Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555-4558.[1] Link
-
Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Boride."[1] Journal of the American Chemical Society, vol. 104, 1982, pp. 6801.[1][5] Link[1]
-
Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles."[1][4] Tetrahedron, vol. 59, no.[1] 29, 2003, pp. 5417-5422.[1] Link
-
Amgen Inc. "Process for the preparation of benzothiophenes."[1] European Patent EP0832889B1.[1] Link
-
Fringuelli, F., et al. "Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction."[1][6] Synthesis, 2000(05), pp. 646-650.[1] Link
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. SciMeetings [scimeetings.acs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. scispace.com [scispace.com]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water [organic-chemistry.org]
using 5-(Trifluoromethyl)benzothiophene-2-carbonitrile as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in Medicinal Chemistry
Executive Summary
5-(Trifluoromethyl)benzothiophene-2-carbonitrile (CAS: 132896-18-5) represents a "privileged scaffold" in modern drug discovery. It combines the bioisosteric properties of the benzothiophene core (mimicking indole/naphthalene) with the metabolic stability and lipophilicity of the trifluoromethyl group. This application note details the conversion of this nitrile intermediate into three critical pharmacophores: carboxylic acids (for amide coupling), primary amines (for reductive amination), and tetrazoles (carboxylic acid bioisosteres).
Key Applications:
-
CFTR Modulators: The benzothiophene core is structurally analogous to scaffolds found in cystic fibrosis therapeutics.
-
Kinase Inhibitors: The planar aromatic system fits into ATP-binding pockets, with the
group occupying hydrophobic sub-pockets. -
GPCR Ligands: The nitrile group serves as a precursor to amidines and tetrazoles, critical for receptor binding interactions.
Structural Analysis & Pharmacophore Mapping
The utility of this intermediate lies in its three distinct functional zones. The electron-withdrawing trifluoromethyl group at position 5 deactivates the ring against oxidative metabolism (blocking P450 hydroxylation), while the nitrile at position 2 offers a versatile synthetic handle.
Figure 1: Pharmacophore mapping of the intermediate, highlighting the functional roles of specific structural regions.
Synthetic Utility & Reaction Pathways
The nitrile group is the focal point for chemical diversification. Below is the decision tree for transforming the intermediate based on the desired medicinal chemistry target.
Figure 2: Synthetic divergence from the nitrile intermediate. Colors indicate distinct reaction classes.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 5-(Trifluoromethyl)benzothiophene-2-carboxylic Acid
Target: Precursor for amide coupling in peptidomimetics.
Rationale: The electron-deficient nature of the benzothiophene ring (due to the
Materials:
-
Starting Material: 1.0 eq (e.g., 5.0 g)
-
Sodium Hydroxide (NaOH): 5.0 eq (pellets)
-
Ethanol (EtOH): 10 volumes (50 mL)
-
Water: 5 volumes (25 mL)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile (5.0 g) in ethanol (50 mL).
-
Base Addition: Dissolve NaOH (5 eq) in water (25 mL) and add this solution to the ethanol mixture.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile spot ( ) should disappear, and a baseline spot (carboxylate salt) should appear. -
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Acidification: Dilute the residue with water (50 mL) and cool to
in an ice bath. Slowly acidify to pH 2–3 using 6M HCl. A thick white precipitate will form. -
Isolation: Filter the solid, wash with cold water (
), and dry in a vacuum oven at overnight.
Expected Yield: 85–95%
Characterization:
Protocol B: Reduction to (5-(Trifluoromethyl)benzo[b]thiophen-2-yl)methanamine
Target: Primary amine for reductive amination or sulfonamide formation.
Rationale: Lithium Aluminum Hydride (
Materials:
-
Starting Material: 1.0 eq
- (2.0 M in THF): 2.5 eq
-
Anhydrous THF: 15 volumes
-
Rochelle's Salt (Potassium Sodium Tartrate): Saturated aqueous solution.
Procedure:
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to
. -
Reagent Addition: Add
solution (2.5 eq) via syringe. -
Substrate Addition: Dissolve the nitrile in anhydrous THF (5 volumes) and add dropwise to the
solution, maintaining internal temperature . -
Reaction: Allow to warm to room temperature and stir for 3 hours. If starting material remains, heat to mild reflux (
) for 1 hour. -
Quench (Fieser Method): Cool to
. Carefully add water ( mL), then 15% NaOH ( mL), then water ( mL), where is the grams of used. -
Workup: Stir the granular precipitate for 30 mins, add
, filter through Celite, and concentrate the filtrate. -
Purification: The crude amine is often unstable; convert immediately to an HCl salt (using 4M HCl in Dioxane) or purify via flash chromatography (DCM/MeOH/
90:9:1).
Safety Note: Nitrile reduction intermediates (imines) can hydrolyze to aldehydes if the quench is too acidic or prolonged.
Protocol C: Synthesis of 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-tetrazole
Target: Bioisostere of carboxylic acid with improved membrane permeability.
Rationale: Tetrazoles have a similar pKa to carboxylic acids (~4.5–5.0) but are more lipophilic and metabolically stable.[1][2]
Procedure:
-
Combine nitrile (1.0 eq), Sodium Azide (
, 1.5 eq), and Zinc Bromide ( , 1.0 eq) in water/isopropanol (1:1). -
Heat to reflux for 12–24 hours.
-
Cool, acidify with 1N HCl, and extract with Ethyl Acetate.
-
The tetrazole product usually precipitates upon acidification or concentration.
Comparative Data Analysis
The following table summarizes the physicochemical shifts achieved by transforming the nitrile group.
| Derivative | Functional Group | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Medicinal Utility |
| Parent | Nitrile (-CN) | 3.8 | 0 | 1 | Intermediate / Electrophile |
| Product A | Carboxylic Acid (-COOH) | 3.2 | 1 | 2 | Solubility / Amide coupling |
| Product B | Primary Amine (-CH2NH2) | 2.5 | 2 | 1 | Basic center / Cationic at pH 7.4 |
| Product C | Tetrazole (-CN4H) | 2.9 | 1 | 4 | Bioisostere / Metabolic stability |
Safety & Handling
-
Cyanide Potential: While the nitrile group is covalently bonded, strong oxidative conditions or combustion can release HCN. Work in a well-ventilated fume hood.
-
Fluorine Chemistry: The
group is generally stable, but incineration requires scrubbers capable of handling HF. -
Thiophene Sulfur: Benzothiophenes can cause skin sensitization. Wear nitrile gloves and long sleeves.
References
-
Vertex Pharmaceuticals Inc. (2016). Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. Patent WO2016161063A1. (Demonstrates the utility of benzothiophene carboxylates in CFTR modulation). Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. (Authoritative review on the metabolic stability of the CF3 group). Link
-
Lowe, J. L., et al. (2012). Synthesis of Benzothiophene Derivatives via Nucleophilic Cyclization. Journal of Organic Chemistry, 77(18), 8321-8328. (Standard protocols for benzothiophene ring closure and functionalization). Link
-
BenchChem. (2025).[3] Applications of Thiophene Derivatives in Medicinal Chemistry. (General overview of thiophene/benzothiophene reactivity). Link
Sources
Application Note: Strategic Synthesis of the 5-(Trifluoromethyl)benzothiophene Core
Executive Summary
The 5-(trifluoromethyl)benzothiophene scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for indole and naphthalene while offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl (
-
Protocol A (The "Gold Standard"): A robust, scalable nucleophilic aromatic substitution (
) followed by base-mediated cyclization. This method is preferred for multi-gram to kilogram scale-up due to its regio-fidelity. -
Protocol B (The "Green" Alternative): A photochemical, transition-metal-free annulation using disulfides and alkynes. This method is ideal for rapid library generation and late-stage diversification.
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing substituted benzothiophenes is controlling the regiochemistry of the substituents on the benzene ring.
Decision Matrix: Pathway Selection
| Feature | Protocol A: | Protocol B: Photochemical Annulation |
| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Bis(4-(trifluoromethyl)phenyl)disulfane |
| Reagents | Ethyl thioglycolate, | Alkyne, Blue LED, Solvent |
| Regiocontrol | Absolute (Dictated by SM structure) | High (Dictated by radical stability) |
| Scalability | High (Kg scale proven) | Low to Medium (Flow chemistry req.[1] for scale) |
| Atom Economy | Moderate (Loss of | High (Addition reaction) |
Mechanistic Pathway (Protocol A)
The reaction proceeds via a cascade sequence:
-
Thiolate Formation: Deprotonation of ethyl thioglycolate.
-
Displacement: The thiolate attacks the C2 position of the benzaldehyde, displacing the fluorine atom. The strong electron-withdrawing nature of the para-
group activates the ring, facilitating this step. -
Aldol Condensation: Intramolecular attack of the methylene carbon on the aldehyde carbonyl.
-
Dehydration: Aromatization to form the thiophene ring.
Figure 1: Mechanistic cascade for the synthesis of the benzothiophene core via SNAr/Condensation.
Protocol A: The Industry Standard ( Cyclization)
This protocol yields ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate , a versatile intermediate where the ester can be hydrolyzed, decarboxylated, or converted to amides/heterocycles.
Materials
-
Precursor: 2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 146137-78-2)
-
Reagent: Ethyl thioglycolate (CAS: 623-51-8)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh preferred. -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous).
Step-by-Step Methodology
-
Preparation:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Connect to a nitrogen manifold; flame-dry or oven-dry glassware to remove moisture (critical for yield).
-
-
Reaction Assembly:
-
Charge the flask with 2-Fluoro-5-(trifluoromethyl)benzaldehyde (5.0 g, 26.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (50 mL, 0.5 M concentration). Stir to dissolve.
-
Add Potassium Carbonate (7.9 g, 57.2 mmol, 2.2 equiv) in one portion. The suspension may turn slightly yellow.
-
Add Ethyl thioglycolate (3.43 g, 3.15 mL, 28.6 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
-
-
Cyclization:
-
Heat the reaction mixture to 80°C (internal temperature).
-
Monitor by TLC (10% EtOAc in Hexanes) or LC-MS.
-
Observation: The reaction typically reaches completion within 2–4 hours. The
step is fast; the cyclization/dehydration is the rate-determining step.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 50 mL) to remove DMF, and dry under vacuum.
-
If oil forms:[2] Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL). Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Hexanes is often sufficient.
-
If chromatography is required: Silica gel, eluting with 0-10% EtOAc/Hexanes.
-
Analytical Validation
-
Yield: Expected 65–85%.
-
1H NMR (400 MHz,
):-
8.15 (s, 1H, H-4, ortho to
, meta to S). - 8.05 (s, 1H, H-3, Thiophene proton).
- 7.95 (d, J = 8.5 Hz, 1H, H-7).
- 7.65 (dd, J = 8.5, 1.5 Hz, 1H, H-6).
-
4.42 (q, 2H, Ethyl
), 1.41 (t, 3H, Ethyl ).
-
8.15 (s, 1H, H-4, ortho to
-
Key Diagnostic: The singlet at
8.15 confirms the 5-position substitution pattern (isolated proton between and bridgehead).
Protocol B: Photochemical "Green" Route
This method utilizes visible light to generate thiyl radicals from disulfides, which then anneal with alkynes. It avoids the use of halogenated precursors and strong bases.
Materials
-
Precursor: Bis(4-(trifluoromethyl)phenyl)disulfane (CAS: 1346-07-2).
-
Reagent: Ethyl propiolate (or internal alkynes for 2,3-substituted variants).
-
Catalyst: fac-Ir(ppy)3 (1 mol%) OR Eosin Y (Organic alternative).
-
Light Source: Blue LED (450-460 nm), approx. 20-40W.
Step-by-Step Methodology
-
Reaction Assembly:
-
In a Pyrex tube or clear vial, dissolve Bis(4-(trifluoromethyl)phenyl)disulfane (1.0 mmol) and Ethyl propiolate (2.5 mmol) in Acetonitrile (5 mL).
-
Add the photocatalyst (1 mol%).
-
-
Irradiation:
-
Degas the solution by bubbling Nitrogen for 10 minutes (Oxygen quenches the triplet state of the catalyst).
-
Seal the tube and place it 2–3 cm from the Blue LED source.
-
Stir at room temperature for 12–24 hours. A fan may be needed to keep the reaction at ambient temperature (approx. 25-30°C).
-
-
Workup:
-
Remove solvent under reduced pressure.[2]
-
Direct purification via Flash Column Chromatography (Silica, Pentane/Et2O).
-
Mechanism Note
This reaction proceeds via a thiyl radical addition to the alkyne, followed by intramolecular cyclization onto the aromatic ring. The
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Wet DMF or Old Base | Use fresh anhydrous DMF and flame-dry flask. Grind |
| Incomplete Cyclization | Temperature too low | Increase temp to 90°C. Ensure reaction runs for full 4 hours. |
| Regioisomer Mix (Protocol B) | Radical stability | Switch to Protocol A for absolute regiocontrol. Protocol B generally favors 5-sub over 7-sub by >10:1. |
| Odor Complaints | Thioglycolate vapors | Vent all rotary evaporator exhaust into a bleach (sodium hypochlorite) trap to oxidize thiols. |
References
-
Vertex Pharmaceuticals. (2018). Preparation of benzothiophene derivatives. WO2018122232. (Primary source for the
/DMF protocol). Link -
Bridges, A. J., et al. (1993). Fluorine as a leaving group in the synthesis of substituted benzothiophenes. Tetrahedron Letters, 34(28), 4493-4496. (Foundational work on Fluorine displacement). Link
-
Wang, L., et al. (2016).[2] A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Advances, 6, 78246-78250. (Protocol B source). Link
-
PubChem. (2023). 2-Fluoro-5-(trifluoromethyl)benzaldehyde Compound Summary. (Physical property verification). Link
Sources
Application Note: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile in Agrochemical Synthesis
Executive Summary
This technical guide details the utility of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile (hereafter referred to as 5-TFB-CN ) as a strategic scaffold in the discovery and synthesis of next-generation agrochemicals.
In the "Crop Protection Discovery" landscape, the benzothiophene core serves as a robust bioisostere for indole and naphthalene systems. The incorporation of the 5-trifluoromethyl (
Note on Chemical Identity: While CAS 1160293-27-5 is occasionally associated with malonate precursors in some databases, this guide focuses strictly on the chemical structure 5-(Trifluoromethyl)benzothiophene-2-carbonitrile as the functional active intermediate.
Chemical Profile & Reactivity[1][2]
Physicochemical Properties[2][3][4]
-
Structure: Fused thiophene-benzene ring with a strong electron-withdrawing
group at position 5 and a cyano group at position 2. -
Electronic Character: The 5-
group significantly reduces electron density in the benzene ring, deactivating it toward electrophilic aromatic substitution ( ) but activating the 2-CN group toward nucleophilic attack. -
Solubility: High lipophilicity due to the fluorinated motif; soluble in DCM, THF, and Ethyl Acetate; poor solubility in water.
The "Nitrile Hub" Concept
The nitrile group at C2 is not merely a functional group but a gateway. Unlike the ester or acid equivalents, the nitrile is stable under many organometallic conditions, allowing for late-stage transformations.
Application 1: Synthesis of SDHI Fungicide Precursors
The most prevalent application of 5-TFB-CN is as a masked precursor to 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid . This acid is a critical building block for Succinate Dehydrogenase Inhibitors (SDHIs), where it is coupled with anilines (e.g., bixafen or fluxapyroxad analogs).
Why use the Nitrile?
Direct carboxylation of trifluoromethyl-benzothiophenes can be low-yielding due to lithiation instability. The nitrile is often installed earlier via cyanation of a halide, providing a higher overall yield for the core scaffold.
Protocol: Controlled Hydrolysis to Carboxylic Acid
Objective: Convert 5-TFB-CN to 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid without defluorination.
Materials:
-
5-TFB-CN (10 mmol)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Ethanol (EtOH)
-
Hydrogen Peroxide (
), 30% (Optional, for oxidative hydrolysis) -
Hydrochloric Acid (HCl), 1M[1]
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-TFB-CN in 20 mL of EtOH.
-
Base Addition: Add 10 mL of 4M NaOH dropwise.
-
Expert Insight: The electron-deficient nature of the ring makes the nitrile highly susceptible to hydrolysis. However, avoid refluxing initially to prevent degradation of the
group (though aromatic is generally stable, prolonged basic reflux can lead to hydrolysis to the carboxylate).
-
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Note: If the intermediate amide persists, add 1 mL of 30%
to accelerate the hydrolysis to the acid.
-
-
Workup: Cool the mixture to
in an ice bath. -
Acidification: Slowly acidify with 1M HCl until pH reaches ~2. A thick white precipitate (the product) should form.
-
Isolation: Filter the solid, wash with cold water (
mL), and dry under vacuum at 45°C. -
Yield Expectation: 85-92%.
Application 2: Bioisosteric Design (Nematicides & Insecticides)
For nematicidal discovery, the carboxylic acid is often replaced by a tetrazole (to mimic the acidity but improve metabolic stability) or an amidine (to target nicotinic acetylcholine receptors).
Protocol: [3+2] Cycloaddition to Tetrazole
Objective: Synthesis of 5-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1H-tetrazole.
Materials:
-
5-TFB-CN (5 mmol)
-
Sodium Azide (
) (Caution: Toxic) -
Zinc Bromide (
) (Lewis Acid Catalyst) -
Water/Isopropanol (1:1 mixture)
Step-by-Step Procedure:
-
Setup: In a pressure vial, suspend 5-TFB-CN (5 mmol),
(5.5 mmol), and (5 mmol) in 15 mL of Water/Isopropanol.-
Expert Insight: Using Zinc salts allows the reaction to proceed in aqueous media, which is safer and "greener" than traditional DMF/high-heat methods.
-
-
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Quench: Cool to room temperature. Add 10 mL of 3M HCl (Caution: Hydrazinic acid gas may evolve; perform in a fume hood).
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: The tetrazole product is often pure enough for biological screening after evaporation. Recrystallize from Ethanol if necessary.
Comparative Data: Substituent Effects
The following table highlights why the 5-Trifluoromethyl variant is superior to other analogs in agrochemical design.
| Substituent (C5) | Lipophilicity ( | Metabolic Stability | Electronic Effect ( | Agrochemical Utility |
| -H | Moderate | Low (Oxidation prone) | 0.00 | Baseline |
| -Cl | High | Moderate | +0.23 | Common, but environmentally persistent |
| -OMe | Low | Low (Demethylation) | -0.27 | Reduced efficacy |
| -CF3 | Optimal | High (Blocked site) | +0.54 | Premium (High potency/stability) |
Safety & Handling
-
Cyanide Hazard: While the nitrile itself is stable, combustion or strong acid treatment can release HCN. Always work in a well-ventilated fume hood.
-
Skin Absorption: The high lipophilicity of 5-TFB-CN means it can easily penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.
-
Waste Disposal: All aqueous waste from Azide reactions must be treated with Sodium Nitrite (
) and Sulfuric Acid to quench unreacted azide before disposal to prevent explosive formations in plumbing.
References
-
National Center for Biotechnology Information. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. Retrieved from [Link]
-
Romagnoli, R., et al. (2013).[2] Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
microwave-assisted synthesis of fluorinated benzothiophene nitriles
Application Note: Microwave-Assisted Synthesis of Fluorinated Benzothiophene Nitriles
Executive Summary
Fluorinated benzothiophene nitriles are critical pharmacophores in modern drug discovery, serving as bioisosteres for indoles and metabolic "hard stops" due to the strength of the C-F bond. However, conventional thermal synthesis of these scaffolds is often plagued by prolonged reaction times (>24 hours), harsh conditions, and poor selectivity.
This guide details a microwave-assisted workflow that reduces reaction times from hours to minutes while improving yield and purity. We present two distinct protocols:
-
Route A (Convergent): Palladium-catalyzed cyanation of fluorinated bromobenzothiophenes using non-toxic cyanide sources.
-
Route B (De Novo Cyclization): One-pot construction of 3-amino-benzothiophene-2-carbonitriles from fluorinated benzonitriles.
Strategic Rationale & Mechanism
Why Microwave Irradiation?
Benzothiophene synthesis involves heterogeneous transition states and high activation energy barriers. Conventional heating often leads to "wall effects" and thermal gradients that degrade sensitive fluorinated intermediates. Microwave irradiation provides volumetric dielectric heating , directly coupling with polar solvents (DMSO, NMP) and reagents (ionic liquids, catalysts). This results in:
-
Superheating: Accessing temperatures 30–50°C above the solvent's atmospheric boiling point.
-
Selective Activation: Preferential heating of the catalyst/polar intermediates, accelerating the rate-determining step (e.g., oxidative addition or nucleophilic attack).
Mechanistic Pathways
Figure 1: Dual pathways for synthesizing fluorinated benzothiophene nitriles. Route A is used for installing the nitrile on an existing core; Route B builds the core and nitrile simultaneously.
Equipment & Setup
-
Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.
-
Vessels: 10 mL or 35 mL heavy-walled borosilicate glass vials with Teflon-lined silicone septa.
-
Temperature Control: IR sensor (external) is standard, but a fiber-optic probe (internal) is recommended for highly polar mixtures (like DMSO/Water) to prevent thermal runaway.
Protocol A: Pd-Catalyzed Cyanation (Green Chemistry Approach)
This protocol replaces toxic Zn(CN)₂ with Potassium Hexacyanoferrate(II) (
Target: 5-Fluorobenzo[b]thiophene-2-carbonitrile Precursor: 2-Bromo-5-fluorobenzo[b]thiophene
Materials:
-
Substrate: 2-Bromo-5-fluorobenzo[b]thiophene (1.0 equiv)
-
Cyanide Source:
(0.5 equiv) -
Catalyst:
(2 mol%) -
Ligand: XPhos or dppf (4 mol%)
-
Base:
(1.0 equiv) -
Solvent: DMAc/Water (10:1 ratio) – Water is critical for dissolving the ferrocyanide.
Step-by-Step Procedure:
-
Charge: To a 10 mL microwave vial equipped with a stir bar, add the aryl bromide (1 mmol),
(105 mg, 0.25 mmol), (106 mg, 1 mmol), and the Pd catalyst/ligand mixture. -
Solvent Addition: Add degassed DMAc (2 mL) and deionized water (0.2 mL).
-
Seal & Purge: Cap the vial and purge with
or Argon for 30 seconds via needle inlet/outlet. -
Microwave Parameters:
-
Temperature: 140°C
-
Time: 15 minutes (Hold time)
-
Pre-stirring: 30 seconds
-
Power: Dynamic (Max 200W)
-
Pressure Limit: 250 psi (17 bar)
-
-
Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Optimization Data (Solvent Screening):
| Solvent System | Temp (°C) | Time (min) | Yield (%) | Notes |
| DMF (Dry) | 160 | 30 | 45 | Poor solubility of |
| NMP | 160 | 30 | 62 | High boiling point, hard to remove |
| DMAc / H₂O (10:1) | 140 | 15 | 94 | Optimal solubility & rate |
| Toluene / H₂O | 140 | 60 | 20 | Phase transfer issue |
Protocol B: De Novo Synthesis of 3-Amino-Benzothiophene Nitriles
This route utilizes a nucleophilic aromatic substitution (
Target: 3-Amino-5-fluorobenzo[b]thiophene-2-carbonitrile Precursors: 2,5-Difluorobenzonitrile + Mercaptoacetonitrile
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial, dissolve 2,5-difluorobenzonitrile (1.0 mmol) and mercaptoacetonitrile (1.1 mmol) in DMF (3 mL).
-
Base Addition: Add
(2.0 equiv) or (3.0 equiv). Note: Inorganic bases often give cleaner profiles in microwave synthesis. -
Irradiation:
-
Temperature: 100°C
-
Time: 10 minutes
-
Power: Dynamic
-
-
Mechanism Check: The reaction proceeds via initial displacement of the ortho-fluorine (activated by the nitrile) to form a thioether, which then instantly cyclizes onto the nitrile group.
-
Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid.
-
Purification: Filtration and recrystallization from Ethanol/Water.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Black Pd Precipitate (Palladium Black): Indicates catalyst decomposition.
-
Fix: Increase ligand loading or switch to a palladacycle precatalyst (e.g., XPhos Pd G3). Ensure rigorous degassing.
-
-
Hydrolysis of Nitrile: If the reaction runs too long or too hot in aqueous media, the nitrile may hydrolyze to the amide.
-
Fix: Reduce temperature by 10°C or reduce water content to the minimum required for solubility.
-
-
Pressure Errors: Evolution of gases (rare in these specific routes but possible with decomposition).
-
Fix: Use a vial with a lower fill volume (max 50% capacity).
-
Safety: Cyanide Handling
Even when using "non-toxic"
-
Rule: Never acidify the reaction mixture during work-up. Maintain pH > 9.
-
Waste: Dispose of all aqueous waste in dedicated cyanide waste streams containing bleach (sodium hypochlorite) to oxidize any free cyanide.
References
-
Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
-
Green Cyanation Protocol
- Title: Palladium-Catalyzed Cyanation of Aryl Halides Using K4[Fe(CN)
- Source: Chemistry - A European Journal, 2008.
-
URL:[Link]
-
General Pd-Cyanation Review
-
Microwave Synthesis of Fluorinated Heterocycles
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #BT-CF3-CN-PUR-001[1]
Part 1: Diagnostic Hub & Impurity Profiling
Before attempting purification, you must accurately identify the impurity profile. The electron-withdrawing nature of the 5-trifluoromethyl (5-CF₃) and 2-carbonitrile (2-CN) groups creates a highly electron-deficient aromatic system, making it susceptible to specific side reactions like nucleophilic attack or hydrolysis.
Impurity Identification Matrix
| Impurity Type | Likely Structure | Diagnostic Signal (¹H NMR / LCMS) | Root Cause |
| Impurity A | Amide Hydrolysis Product (5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide) | LCMS: [M+18]⁺ or [M+H]⁺ + 18.NMR: Broad singlets at δ 7.5–8.0 ppm (NH₂).[1] | High pH during workup; prolonged heating in aqueous media. |
| Impurity B | Starting Material (Halide) (2-bromo-5-(trifluoromethyl)benzo[b]thiophene) | LCMS: M+2 pattern (Br isotope).NMR: Shift in H-3 proton (typically upfield relative to CN product).[1] | Incomplete conversion in Pd-catalyzed cyanation. |
| Impurity C | Protodecyanation Byproduct (5-(trifluoromethyl)benzo[b]thiophene) | LCMS: [M-26]⁺ (Loss of CN).NMR: Appearance of H-2 doublet/singlet.[1] | Overheating; acidic hydrolysis followed by decarboxylation. |
| Impurity D | Regioisomer (6-(trifluoromethyl) isomer) | NMR: Different coupling constants for aromatic protons (J-values). | Non-selective cyclization during ring formation.[1] |
Part 2: Troubleshooting & Remediation (Q&A)
Topic: Chromatographic Separation
Q: The starting material (2-bromo precursor) co-elutes with my product on standard Silica. How do I separate them?
A: This is a common issue due to the similar lipophilicity (logP) of the bromo- and cyano- substituents. Standard silica relies heavily on polarity, which is insufficient here.
Strategy: Switch to a mechanism based on π-π interactions or shape selectivity .
-
Stationary Phase Switch: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) functionalized silica.[1] The PFP phase specifically interacts with the electron-deficient π-system of your fluorinated product, often retaining it longer than the bromo-precursor.
-
Mobile Phase Modifier: If using standard silica, add 1-2% Toluene to your Hexane/Ethyl Acetate mobile phase.[1] Toluene acts as a π-modifier, slightly altering the retention of the aromatic nitrile.
Topic: Hydrolysis Control
Q: I see a growing "M+18" peak (Amide) during workup. How do I stop the nitrile from hydrolyzing?
A: The 5-CF₃ group pulls electron density from the ring, making the nitrile carbon more electrophilic and susceptible to hydration, even at neutral pH if heat is applied.
Protocol:
-
Temperature Limit: Never heat the crude mixture above 40°C during rotary evaporation if water is present.
-
pH Buffering: Wash the organic layer with saturated NaHCO₃ (pH ~8) rather than strong acids or bases. Avoid 1M NaOH or HCl washes.[1]
-
Drying: Dry the organic phase thoroughly with MgSO₄ before concentration. Residual water + heat = amide.
Topic: Metal Scavenging
Q: I used Pd(PPh₃)₄ for the cyanation. My product is grey/brown. How do I remove the residual Palladium?
A: Benzothiophene nitriles have high affinity for Pd(II) species, coordinating through the nitrile nitrogen and sulfur.
Remediation:
-
Silica-Thiol Treatment: Dissolve the crude (1 g) in THF (10 mL). Add SiliaMetS® Thiol (0.5 g) and stir at room temperature for 4 hours. Filter and concentrate.
-
Crystallization Wash: If crystallizing, wash the crystals with cold Methanol containing 1% N-Acetylcysteine .[1] This solubilizes Pd species better than pure solvent.
Part 3: Validated Purification Protocols
Method A: Selective Crystallization (Recommended for >5g Scale)
This method leverages the solubility difference between the planar nitrile product and the more soluble impurities.
Reagents:
-
Solvent A: Isopropyl Alcohol (IPA) - High solubility at boiling.[1]
-
Solvent B: Water (Anti-solvent).[2]
Step-by-Step:
-
Dissolution: Dissolve the crude solid in boiling IPA (approx. 5-7 mL per gram of crude). Ensure full dissolution.
-
Hot Filtration: While boiling, filter through a pre-warmed glass frit to remove insoluble Pd-black or inorganic salts.[1]
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature with stirring (200 RPM). Do not crash cool yet.
-
Anti-solvent Addition: Once at RT, add Water dropwise until a persistent turbidity is observed (approx. 10-20% volume of IPA used).
-
Crystallization: Cool the mixture to 0–4°C for 2 hours.
-
Collection: Filter the white needles.[1] Wash with cold 1:1 IPA/Water.
-
Drying: Vacuum dry at 40°C for 12 hours.
Method B: Flash Chromatography (Regioisomer Separation)
System: Automated Flash Chromatography (e.g., CombiFlash/Biotage). Column: High-Performance Spherical Silica (20–40 µm).[1]
Gradient Table:
| Time (CV) | % Solvent B (EtOAc) | % Solvent A (Hexanes) | Notes |
| 0–2 | 0 | 100 | Equilibration |
| 2–5 | 0 → 5 | 100 → 95 | Elute non-polar impurities (decarboxylated) |
| 5–15 | 5 → 15 | 95 → 85 | Product Elution Window |
| 15–20 | 15 → 50 | 85 → 50 | Flush Amide/Acid impurities |
Note: If separation is poor, replace Hexanes with Heptane/Toluene (9:1).
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification strategy based on the impurity profile.
Caption: Decision tree for selecting purification method based on specific impurity types (Metal, Starting Material, or Regioisomers).
References
-
Benzothiophene Synthesis & Impurities : Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group.[1][3] Organic & Biomolecular Chemistry.
-
Purification of Benzothiophenes : Purification method of benzothiophene (Patent JP4357608B2). Describes IPA/Water crystallization systems for high purity.
-
Isomer Separation : Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Discusses the role of fluorinated phases in separating positional isomers.
-
General Properties : 5-Fluorothiophene-2-carbonitrile Properties. ChemScene. Used for analog property estimation (LogP, solubility).
troubleshooting cyclization failures in benzothiophene-2-carbonitrile preparation
Welcome to the Technical Support Center for the synthesis of benzothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the preparation of this key heterocyclic intermediate. The following question-and-answer format directly addresses specific experimental failures, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Troubleshooting Cyclization Failures in Benzothiophene-2-carbonitrile Preparation
The synthesis of benzothiophene-2-carbonitrile, often achieved through the cyclization of a 2-halobenzonitrile with a sulfur-containing C1 synthon like a thioglycolate ester, is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section will address the most common failures observed during this synthesis.
Q1: I am observing very low to no conversion of my starting 2-chlorobenzonitrile. What are the likely causes and how can I improve the yield?
A1: Low or no product formation is a frequent issue that can typically be traced back to several key factors related to the initial nucleophilic aromatic substitution (SNAr) and subsequent cyclization steps.
Potential Causes and Solutions:
-
Insufficient Base Strength or Solubility: The initial step involves the deprotonation of the thioglycolate ester to form a thiolate anion, which then acts as the nucleophile. If the base is not strong enough or is not soluble in the reaction medium, the concentration of the thiolate will be too low to initiate the reaction.
-
Troubleshooting:
-
Base Selection: While bases like potassium carbonate can be effective, stronger bases such as potassium hydroxide or sodium hydride are often more efficient in generating the required thiolate. Triethylamine can also be used, particularly in solvents like DMSO.[1]
-
Solvent Choice: The choice of solvent is critical for both dissolving the base and facilitating the SNAr reaction. Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base, thus increasing its effective strength, and are ideal for SNAr reactions.[2]
-
-
-
Reaction Temperature is Too Low: The aromatic ring of 2-chlorobenzonitrile is electron-deficient due to the nitrile group, which activates it towards nucleophilic attack. However, sufficient thermal energy is still required to overcome the activation energy of the reaction.
-
Troubleshooting:
-
Temperature Optimization: A typical temperature range for this reaction is between 75°C and 110°C.[2][3] If you are running the reaction at a lower temperature, a gradual increase in temperature is recommended. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition at excessive temperatures.
-
-
-
Poor Quality of Reagents: The presence of moisture can quench the base and the thiolate nucleophile. The purity of the 2-halobenzonitrile and the thioglycolate ester is also crucial.
-
Troubleshooting:
-
Reagent and Solvent Preparation: Ensure that all reagents are of high purity and that the solvents are anhydrous. Using freshly distilled solvents and dry reagents can significantly improve the reaction outcome.
-
-
Experimental Protocol: Synthesis of a Substituted Benzothiophene-2-carboxylate
The following protocol for a related compound can be adapted for the synthesis of benzothiophene-2-carbonitrile.
A solution of 2,4-difluorobenzonitrile (0.03 mol), methyl thioglycolate (0.03 mol), and potassium hydroxide (0.075 mol) in DMF is heated to 75°C for 10 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into crushed ice to precipitate the product, which is then filtered, washed with water, and purified by column chromatography.[2]
Frequently Asked Questions (FAQs)
Q2: My reaction has worked, but I am getting a significant amount of a side product that appears to be the corresponding carboxylic acid or amide instead of the nitrile. What is happening and how can I prevent this?
A2: The formation of benzothiophene-2-carboxylic acid or the corresponding amide is a clear indication of nitrile group hydrolysis. This is a common side reaction, especially under the basic or acidic conditions that can be present during the reaction or work-up.
Mechanism of Nitrile Hydrolysis:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid.[4][5][6]
-
Base-Catalyzed Hydrolysis: The hydroxide ions present in the reaction mixture can directly attack the electrophilic carbon of the nitrile group.
-
Acid-Catalyzed Hydrolysis: During acidic work-up, the nitrile nitrogen can be protonated, making the carbon more electrophilic and susceptible to attack by water.[7]
Mitigation Strategies:
-
Control of Basicity: While a base is necessary for the initial deprotonation, using a large excess or a very strong base for a prolonged period, especially in the presence of water, can promote nitrile hydrolysis. Use the minimum amount of base required to drive the reaction to completion.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to minimize the presence of water, which is required for hydrolysis.
-
Careful Work-up: When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture into ice water).[2] If an acidic wash is necessary, use a dilute acid and perform the extraction quickly to minimize contact time.
-
Alternative Bases: Consider using a non-hydroxide base like potassium carbonate in a polar aprotic solvent.[1]
Q3: I have isolated my crude benzothiophene-2-carbonitrile, but it is an impure oil/solid. What is the best way to purify it?
A3: The purification of the final product is critical to obtain material of high purity. The choice of method will depend on the nature of the impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Eluent System: A gradient of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity eluent to first remove non-polar impurities and gradually increase the polarity to elute your product.[8]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a very efficient purification method, especially for removing small amounts of impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzothiophene derivatives include ethanol, methanol, or a mixture of a good solvent and an anti-solvent (e.g., isopropanol/water).[9]
-
Troubleshooting Purification:
-
Oily Product: If the product oils out during recrystallization, it may be due to a low melting point or the presence of significant impurities. In this case, column chromatography is the preferred method of purification.
-
Poor Separation in Chromatography: If you are experiencing poor separation, optimizing the eluent system is key. A systematic trial of different solvent mixtures with varying polarities is recommended.
Q4: Could a Smiles rearrangement be a competing reaction pathway in this synthesis?
A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction and is a valid consideration in syntheses involving aryl ethers, sulfides, and related systems. In the context of benzothiophene-2-carbonitrile synthesis from a 2-halobenzonitrile and a thioglycolate, a classical Smiles rearrangement is unlikely to be a major competing pathway. The reaction conditions generally favor the direct intermolecular SNAr followed by an intramolecular cyclization.
However, it is important to be aware of such potential rearrangements in related syntheses, especially when more complex starting materials or different reaction conditions are employed.
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
Caption: Proposed reaction pathway for benzothiophene-2-carbonitrile synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]
-
Lumen Learning. Organic Chemistry II: 21.5. Hydrolysis of nitriles. Available at: [Link]
-
Organic Syntheses. Water-Free Selective Hydrolysis of Nitriles to Amides Using Acetaldoxime with a Rhodium Catalyst. Available at: [Link]
-
Gontier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]
- Google Patents. Purification method of benzothiophene.
-
LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
-
Xu, J., et al. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(12), 5329-5332. Available at: [Link]
-
Hari, D. P., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. Available at: [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(11), 4868-4876. Available at: [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions during hydrolysis of benzothiophene nitriles
Topic: Minimizing Side Reactions During Hydrolysis of Benzothiophene Nitriles Ticket ID: BT-HYD-001 Status: Open Analyst: Senior Application Scientist
Executive Summary: The Benzothiophene Challenge
Hydrolyzing benzothiophene nitriles (specifically at the C2 or C3 position) presents a unique dichotomy. You need conditions forcing enough to hydrate the triple bond, yet mild enough to preserve the thiophene ring.
The "Triangle of Instability":
-
S-Oxidation: The sulfur atom is prone to oxidation (to sulfoxide/sulfone) if peroxides are used carelessly to accelerate hydrolysis.
-
Amide Stalling: Steric hindrance (especially at C3) often traps the reaction at the carboxamide stage, resisting conversion to the acid.
-
Decarboxylation: While benzothiophene-2-carboxylic acids are generally stable, forcing acidic conditions (high T, strong mineral acids) can induce decarboxylation or electrophilic aromatic substitution by-products.
Troubleshooting Guide (FAQ & Triage)
Ticket #101: "My reaction stalled at the Amide intermediate."
Symptom: LCMS shows a major peak with M+18 (Amide), but the M+19 (Acid) is stalling. Root Cause: Classical alkaline hydrolysis (NaOH/EtOH) relies on nucleophilic attack by OH⁻. The amide intermediate is less electrophilic than the nitrile. If the benzothiophene ring has electron-donating substituents, the amide carbonyl becomes deactivated. Resolution:
-
Chemical: Switch to the Radziszewski Reaction (H₂O₂/NaOH). The hydroperoxide anion (HOO⁻) is a super-nucleophile (Alpha Effect), 100x more reactive than OH⁻.
-
Critical Warning: See Ticket #103 regarding S-oxidation.
Ticket #102: "I see a +16 or +32 mass shift in my product."
Symptom: Product purity is high by NMR, but HRMS indicates oxidation. Root Cause: S-Oxidation. You likely used the peroxide method (Ticket #101) to push the hydrolysis, but the benzothiophene sulfur was oxidized to a sulfoxide (+16) or sulfone (+32). Resolution:
-
Titration Control: Do not add H₂O₂ in one portion. Use a syringe pump to maintain a low steady-state concentration.
-
Scavenger: Add a mild reducing agent during workup (e.g., Sodium Thiosulfate) to quench excess peroxide immediately.
-
Alternative: Switch to Biocatalysis (Nitrilase) .[1] Enzymes are chemoselective and will not touch the sulfur.
Ticket #103: "My yield is low, and the reaction mixture turned black/tarry."
Symptom: Loss of material, intractable baseline noise in LCMS. Root Cause: Polymerization or Ring Opening. Strong Lewis acids or harsh mineral acids (conc. H₂SO₄) at reflux can cause the electron-rich benzothiophene ring to polymerize or undergo electrophilic attack. Resolution:
-
Abandon acid hydrolysis.
-
Use Microwave-Assisted Alkaline Hydrolysis . Short bursts of high energy (120°C, 10 min) often drive the reaction to completion before thermal decomposition pathways can initiate.
Reaction Pathways & Logic
The following diagram illustrates the competing pathways. Your goal is to navigate the green path while avoiding the red traps.
Caption: Figure 1. Kinetic pathway of nitrile hydrolysis showing the "Amide Stall" and competing degradation routes (Oxidation/Decarboxylation).
Recommended Protocols
Protocol A: Modified Radziszewski (Chemical - High Throughput)
Best for: Small scale, robust substrates, avoiding harsh acids.
| Parameter | Condition | Rationale |
| Reagent | 30% H₂O₂ (2-4 equiv) + NaOH (2 equiv) | HOO⁻ accelerates amide hydrolysis; NaOH prevents acid-catalyzed polymerization. |
| Solvent | DMSO or EtOH/Water (1:1) | DMSO improves solubility of lipophilic benzothiophenes. |
| Temperature | 40–50°C | Keep <60°C to minimize S-oxidation risk. |
| Workup | Quench w/ Na₂S₂O₃ | Crucial: Destroys excess peroxide to protect the sulfur ring. |
Step-by-Step:
-
Dissolve benzothiophene nitrile (1.0 mmol) in DMSO (3 mL).
-
Add 6M NaOH (0.5 mL). Stir at RT for 5 min.
-
Dropwise addition of 30% H₂O₂ (0.4 mL) over 10 minutes. Exothermic.
-
Monitor by HPLC. If amide persists after 2h, add second aliquot of H₂O₂.
-
Quench: Pour into ice water containing sat. Sodium Thiosulfate.
-
Acidify to pH 3 with 1M HCl. Filter precipitate.
Protocol B: Nitrilase Biocatalysis (The "Gold Standard")
Best for: Sensitive substrates, scale-up, high purity requirements.
Nitrilases (EC 3.5.5.[2][3]1) hydrolyze nitriles directly to acids without releasing the free amide, completely bypassing the "stalled intermediate" problem and eliminating oxidation risks [1].
| Parameter | Condition | Rationale |
| Catalyst | Nitrilase (e.g., Alcaligenes faecalis or commercial kit) | Direct conversion (Nitrile |
| Buffer | Phosphate Buffer (pH 7.2) | Physiological pH protects the heterocycle. |
| Co-solvent | 5-10% Methanol | Enhances substrate solubility without denaturing enzyme. |
| Temp | 30°C | Optimal enzyme activity. |
Step-by-Step:
-
Suspend Nitrilase powder (20 mg) in Phosphate Buffer (pH 7.2, 10 mL).
-
Dissolve nitrile in MeOH (1 mL) and add to buffer.
-
Incubate at 30°C with orbital shaking (200 rpm) for 18–24h.
-
Workup: Acidify to pH 2. Extract with Ethyl Acetate.
-
Result: typically >95% purity with no S-oxidation.
Decision Logic: Selecting the Right Method
Use this logic flow to determine the safest protocol for your specific benzothiophene derivative.
Caption: Figure 2.[1] Decision matrix for selecting hydrolysis conditions based on substrate sensitivity.
References
-
Nitrilase - Wikipedia . (n.d.). Nitrilase enzymes catalyse the hydrolysis of nitriles to carboxylic acids and ammonia, without the formation of free amide intermediates.[3] Retrieved from
-
Mild hydrolysis of a sensitive nitrile using sodium peroxide . (n.d.). ChemSpider Synthetic Pages. Retrieved from
-
Hydrolysis of Nitriles to Carboxylic Acids . (2020). Standard mechanisms and side reactions in acid/base hydrolysis. Retrieved from
-
Benzothiophene carboxylate derivatives . (n.d.). Stability and synthesis of benzothiophene-2-carboxylic acid derivatives. Retrieved from
Sources
Technical Support Center: Precision Synthesis of 5-Trifluoromethyl Benzothiophene
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Regioisomer Formation & Process Optimization[1]
Introduction: The Regioselectivity Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the "3-substituted problem" in benzothiophene synthesis.
Synthesizing 5-trifluoromethylbenzo[b]thiophene (5-CF3-BT) is deceptively complex due to the electronic and steric properties of the trifluoromethyl group.[1] The most common industrial route—cyclization of 3-(trifluoromethyl)phenylthioacetaldehyde—inherently generates a mixture of the desired 5-isomer and the undesired 7-isomer .[1]
This guide provides a self-validating troubleshooting framework to resolve these isomers, optimize reaction conditions, or switch to a regiospecific synthetic route.
Module 1: Route Selection & Regiocontrol (The Prevention Phase)
User Query: "I am using 3-(trifluoromethyl)benzenethiol and getting a 70:30 mixture of 5-CF3 and 7-CF3 isomers. How do I stop the 7-isomer from forming?"
Technical Analysis
The formation of isomers is dictated by the cyclization mechanism.[1] When you cyclize a 3-substituted aryl sulfide, the electrophilic closure can occur at two positions ortho to the sulfur:
-
Para to the CF3 group: Yields the 5-isomer (Desired).
-
Ortho to the CF3 group: Yields the 7-isomer (Undesired).
While steric hindrance usually disfavors the 7-isomer, the strong electron-withdrawing nature of the
Recommendation: Switch to the "Blocked" Aldehyde Route
To achieve >99% regioselectivity, you must switch from a cyclization strategy to a directed condensation strategy using the Thioglycolate (Fiesselmann-type) Protocol .
Protocol: Regiospecific Synthesis via 2-Halo-Benzaldehyde
This route guarantees the 5-position because the sulfur attachment point and the cyclization point are pre-defined on the benzene ring.[1]
Reagents:
-
Substrate: 2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 146137-78-2) or the 2-Chloro analog.[1]
-
Reagent: Ethyl thioglycolate.[1]
-
Base:
(mild) or NaH (strong).[1] -
Solvent: DMF or DMSO.
Step-by-Step Workflow:
-
Nucleophilic Displacement: The thiol group of ethyl thioglycolate displaces the halogen at the 2-position.[1]
-
Aldol Condensation: The active methylene of the thioglycolate attacks the aldehyde.[1]
-
Cyclization: Spontaneous dehydration yields Ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .[1]
-
Decarboxylation (Optional): Hydrolysis (NaOH) followed by copper-mediated decarboxylation yields pure 5-CF3-BT.[1]
Visualizing the Pathway Logic:
Caption: Decision tree comparing the "Direct Cyclization" vs. "Regiospecific" routes. Route B eliminates the isomer risk entirely.
Module 2: Process Optimization (The Tuning Phase)
User Query: "I cannot change my starting material (3-CF3-thiophenol). How do I maximize the 5-isomer ratio using the acetal cyclization method?"
Technical Analysis
If you are committed to the acetal route (reacting 3-CF3-thiophenol with bromoacetaldehyde diethyl acetal), you are relying on Kinetic vs. Thermodynamic Control .[1]
-
Thermodynamic Control (High Temp/Strong Acid): Favors a statistical distribution, increasing the 7-isomer.[1]
-
Kinetic Control (Low Temp/Lewis Acid): Favors the sterically accessible 5-isomer.[1]
Troubleshooting Guide: Optimizing the Cyclization
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Technical Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Boron Trifluoride Etherate ( | PPA is a "brute force" protonating agent that requires high heat.[1] |
| Temperature | Reflux (>100°C) | 0°C to Room Temp | Lower thermal energy prevents the molecule from overcoming the steric barrier of the 7-position.[1] |
| Solvent | Neat or Benzene | Dichloromethane (DCM) | DCM stabilizes the cationic intermediate without requiring high thermal input.[1] |
| Concentration | High (>1 M) | Dilute (0.1 M) | High concentration promotes intermolecular polymerization (tar formation) over intramolecular cyclization. |
Experimental Protocol: Lewis Acid Mediated Cyclization
-
S-Alkylation: React 3-trifluoromethylbenzenethiol with bromoacetaldehyde diethyl acetal (
, Acetone, reflux) to isolate the sulfide acetal intermediate. Verify purity by TLC. -
Cyclization:
Module 3: Purification & Analysis (The Resolution Phase)
User Query: "I have a 85:15 mixture of 5-CF3 and 7-CF3. Column chromatography is not separating them well.[1] What should I do?"
Separation Strategy
Benzothiophene isomers often have identical
FAQ: Separation Techniques
Q: Can I use distillation? A: No. The boiling points of 5-CF3 and 7-CF3 benzothiophenes are typically within 2-3°C of each other.[1] Fractional distillation will fail.[1]
Q: What is the best solvent for recrystallization? A: Methanol/Water or Hexane/Pentane (at low temp). The 5-isomer is generally more symmetric and packs better into a crystal lattice.[1]
-
Protocol: Dissolve the mixture in hot Methanol. Add water dropwise until turbidity appears.[1] Cool slowly to 4°C. The precipitate is usually enriched in the 5-isomer.[1] Repeat 2-3 times to reach >98% purity.
Q: How do I definitively identify the isomers by NMR?
A: You must look at the aromatic coupling constants in
-
5-CF3 Isomer: The proton at C4 and C6 will show meta-coupling (
).[1] The proton at C7 (ortho to C6) will show ortho-coupling ( ).[1] -
7-CF3 Isomer: The proton at C6 will show ortho-coupling to C5.[1] Crucially, the C4 proton is isolated from the C6 proton by the C5 position (which is H-substituted in the 7-isomer).[1]
-
Diagnostic Signal: Look for the singlet-like signal of H-4 in the 5-isomer (due to weak meta coupling and no ortho partners).[1] In the 7-isomer, the protons are H4, H5, H6—a continuous spin system (doublet-triplet-doublet pattern).[1]
References & Grounding
-
Regioselective Synthesis via Thioglycolates:
-
Source: The reaction of 2-halo-benzaldehydes with ethyl thioglycolate is a variation of the Fiesselmann synthesis principles applied to benzothiophenes.[1]
-
Reference: Bridges, A. J., et al. "Fluorine-Containing Benzothiophenes."[1] Tetrahedron Letters, 1992.[1]
-
Context: Establishes the nucleophilic aromatic substitution/cyclization cascade as the gold standard for regiocontrol.
-
-
Lewis Acid Cyclization:
-
Analytical Data:
-
Source: NMR shift data for trifluoromethyl-substituted aromatics.
-
Reference:Organic Process Research & Development, "Scalable Synthesis of 5-Trifluoromethylbenzothiophene."
-
Context: Validates the NMR coupling constants described in Module 3.
-
(Note: For specific spectral data matching, always refer to the Certificate of Analysis of the specific commercial standard, e.g., CAS 146137-78-2 for the aldehyde precursor.)
Sources
Technical Support Center: Scaling Up the Synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
Welcome to the technical support center for the process-scale synthesis of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Synthesis Overview & Key Transformations
The most robust and scalable synthetic route to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile involves a two-step sequence starting from a suitable precursor, typically 4-chloro-3-nitrobenzotrifluoride, which is commercially available. The general strategy involves the formation of the benzothiophene core followed by the introduction of the nitrile functionality at the C-2 position.
The key transformations are:
-
Gewald Aminothiophene Synthesis: A multi-component reaction to construct the substituted 2-aminobenzothiophene ring system.
-
Sandmeyer Cyanation: Conversion of the 2-amino group to the 2-carbonitrile via a diazonium salt intermediate. This is a classic and highly reliable transformation in process chemistry.[1]
Below is a diagram illustrating the recommended synthetic workflow.
Sources
stability of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile under acidic and basic conditions
Executive Summary: The "Quick Look" Matrix
For researchers handling 5-(Trifluoromethyl)benzothiophene-2-carbonitrile (hereafter referred to as 5-TMBT-CN ), stability is dictated by the competing electrophilicity of the nitrile group and the electron-withdrawing inductive effect of the trifluoromethyl (-CF
| Condition | pH Range | Stability Rating | Primary Degradation Pathway | Risk Level |
| Strong Acid | < 2.0 | Moderate | Hydrolysis to Amide (slow), then Acid (very slow without heat). | 🟡 Medium (Heat dependent) |
| Weak Acid | 3.0 - 6.0 | High | Negligible hydrolysis at RT. | 🟢 Low |
| Neutral | 7.0 | High | Stable. | 🟢 Low |
| Weak Base | 8.0 - 10.0 | Moderate | Slow hydrolysis to Amide/Carboxylate. | 🟡 Medium |
| Strong Base | > 12.0 | Low | Rapid hydrolysis to Carboxylate; potential nucleophilic attack on ring. | 🔴 High |
Part 1: Technical Deep Dive & Mechanisms
The Electronic Context
To understand the stability, we must look at the molecule's electronic push-pull system.
-
The Benzothiophene Core: Aromatic, generally stable.
-
The -CN (Nitrile) at C2: This is the "weak link." Nitriles are carboxylic acid derivatives at the oxidation state of +3.[1] They are susceptible to hydrolysis.[1][2][3][4][5][6][7]
-
The -CF
(Trifluoromethyl) at C5: This is a strong electron-withdrawing group (EWG).-
Effect: It pulls electron density away from the ring and the nitrile carbon.[6]
-
Consequence: The nitrile carbon becomes more electrophilic (more positive character) compared to unsubstituted benzothiophene. This makes 5-TMBT-CN significantly more susceptible to basic hydrolysis (nucleophilic attack by OH⁻) than its non-fluorinated counterparts.
-
Acidic Instability: The "Stalled" Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by weak nucleophiles (water).
-
Observation: Users often report a "new peak" roughly +18 mass units (M+18) higher than the parent in LCMS.
-
Diagnosis: This is the Primary Amide . Acid hydrolysis of nitriles is a two-step process. The conversion of Nitrile
Amide is often faster than Amide Acid. -
Troubleshooting: If you see the amide impurity, your acidic workup was likely too warm or prolonged.
Basic Instability: The "Runaway" Reaction
Under basic conditions, the hydroxide ion (OH⁻) is a strong nucleophile and attacks the nitrile carbon directly.
-
Observation: Rapid disappearance of starting material; appearance of a very polar peak (Carboxylic Acid/Salt).
-
Diagnosis: Complete hydrolysis. Because the -CF
group makes the ring electron-poor, this reaction proceeds rapidly even at moderate temperatures.
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the stepwise degradation you will observe in HPLC/LCMS analysis.
Figure 1: Mechanistic pathway of nitrile hydrolysis. Note that basic conditions can drive the reaction to the acid much faster due to the electron-withdrawing nature of the -CF3 group.
Part 3: Troubleshooting Guides
Scenario A: "My yield dropped after acidic workup."
Symptom: LCMS shows a peak at [M+18].
Root Cause: Partial hydrolysis of the nitrile to the amide.
Mechanism: The 5-CF
Corrective Actions:
-
Temperature Control: Ensure the quenching acid (e.g., 1M HCl) is ice-cold (
C). -
Contact Time: Minimize the time the compound spends in the aqueous acidic phase. Extract immediately into an organic solvent (DCM or EtOAc).
-
Acid Choice: If using acid to catalyze a different reaction on the molecule, switch to an anhydrous acid (e.g., HCl in Dioxane) to prevent hydrolysis, as water is the required nucleophile.
Scenario B: "I see a polar impurity after using Potassium Carbonate."
Symptom: Loss of product, appearance of a peak at solvent front (polar).
Root Cause: Base-catalyzed hydrolysis.[6]
Mechanism: Even weak bases like K
Corrective Actions:
-
Solvent Switch: Avoid protic solvents (MeOH, EtOH, Water) when using bases. Use aprotic solvents (DMF, THF, MeCN).
-
Base Strength: If deprotonation is required elsewhere, use a non-nucleophilic base (e.g., LiHMDS, NaH) or a hindered amine (DIPEA) instead of hydroxide or carbonate/alcohol mixtures.
-
Water Exclusion: Ensure reagents are anhydrous. Hydrolysis cannot occur without H
O.
Part 4: Standard Operating Procedure (SOP)
Protocol: Stability Stress Test Use this protocol to validate if 5-TMBT-CN is compatible with your specific reaction conditions.
-
Preparation: Dissolve 5 mg of 5-TMBT-CN in 1 mL of your target solvent (e.g., THF, DMSO).
-
Control: Inject 5
L into HPLC/LCMS immediately (T=0). -
Stress Condition (Acid): Add 100
L of 1M HCl. Vortex. -
Stress Condition (Base): Add 100
L of 1M NaOH. Vortex. -
Incubation: Hold at Room Temperature for 1 hour.
-
Analysis: Inject both samples.
-
Pass: >98% Parent peak area retained.
-
Fail: Appearance of [M+18] (Amide) or [M+19] (Acid).
-
Part 5: Frequently Asked Questions (FAQs)
Q1: Is the Trifluoromethyl (-CF
Q2: Can I use H
Q3: Does the sulfur in the benzothiophene ring affect stability?
A: Not regarding acid/base hydrolysis. However, the sulfur atom is susceptible to oxidation . Avoid using strong oxidants (mCPBA, H
Q4: Why is my compound turning yellow in base? A: Electron-deficient aromatics often form Charge Transfer (CT) complexes or Meisenheimer-like complexes in base, leading to yellow/orange coloration. This may be reversible upon acidification, but check LCMS to ensure it isn't irreversible ring degradation.
References
-
Functional Group Stability: BenchChem Technical Support. "Stability of Trifluoromethylphenyl-Containing Compounds." Accessed Feb 15, 2026.
-
Nitrile Hydrolysis Mechanism: LibreTexts Chemistry. "20.7: Chemistry of Nitriles - Hydrolysis." Accessed Feb 15, 2026.
-
Benzothiophene Reactivity: Organic Chemistry Portal. "Synthesis and Reactivity of Benzothiophenes." Accessed Feb 15, 2026.
- Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
bioisosteric comparison of benzothiophene-2-carbonitrile and indole-2-carbonitrile
This guide provides a technical bioisosteric comparison of Benzothiophene-2-carbonitrile and Indole-2-carbonitrile , structured for medicinal chemists and drug discovery professionals.
Executive Summary: The "Donor vs. Lipophile" Switch
The interchange between indole-2-carbonitrile and benzothiophene-2-carbonitrile is a classical non-classical bioisosteric switch. While both scaffolds provide a planar, bicyclic aromatic core with an electron-withdrawing nitrile handle, they diverge fundamentally in their hydrogen-bonding capability and metabolic liabilities.
-
Indole-2-carbonitrile: Functions as a strong hydrogen bond donor (HBD) via the N-H, significantly acidified by the C2-nitrile. It is often preferred when the scaffold must anchor to a receptor residue (e.g., a backbone carbonyl or Ser/Thr side chain).
-
Benzothiophene-2-carbonitrile: Acts as a lipophilic, hydrophobic spacer . It eliminates the HBD, improving membrane permeability and preventing desolvation penalties if the binding pocket is hydrophobic. It introduces a metabolic liability at the sulfur atom (S-oxidation) but removes the N-oxidation/epoxidation risks of the indole.
Verdict: Use the Indole when an H-bond donor is critical for potency. Use the Benzothiophene to improve LogP, permeability, or when the NH is solvent-exposed and incurring an energetic penalty.
Physicochemical Profiling
The bioisosteric replacement of the indole NH with a sulfur atom results in significant electronic and steric changes.
| Property | Indole-2-carbonitrile | Benzothiophene-2-carbonitrile | Impact of Swap (Indole |
| H-Bond Donor (HBD) | Yes (Strong) | No | Loss of key interaction; potential affinity drop if H-bond is essential. |
| H-Bond Acceptor (HBA) | Weak (Nitrile N) | Weak (Nitrile N + Sulfur) | Sulfur is a very weak acceptor; Nitrile N remains constant. |
| Lipophilicity (cLogP) | ~2.5 | ~3.4 | Increase (~ +0.9) . Improves permeability but decreases solubility. |
| Electronic Effect | Electron-poor Ring | Electron-rich Sulfur | The C2-CN withdraws density, deactivating both rings toward electrophilic attack. |
| Geometry | Planar | Planar | Minimal steric clash; S is larger than NH but fits similar pockets. |
| pKa (Acidic) | ~12–13 (NH) | N/A | The 2-CN group significantly acidifies the indole NH (vs. unsubstituted indole pKa ~17). |
Structural Superposition
The sulfur atom in benzothiophene has a larger van der Waals radius (1.80 Å) compared to the indole nitrogen (1.55 Å). However, the bond lengths (C–S ~1.74 Å vs C–N ~1.38 Å) and angles allow for a high degree of shape complementarity. The primary difference is the electrostatic potential map : the indole presents a positive potential at the NH, while the benzothiophene presents a neutral/negative potential at the S.
Performance Analysis & Case Studies
Case Study A: ENaC Modulators (Ion Channel Activation)
In a screen for Epithelial Sodium Channel (ENaC) activators, the indole and benzothiophene cores were compared.[1]
-
Observation: Both scaffolds were active, suggesting the binding pocket is tolerant of the NH
S switch. -
Mechanistic Insight: The activity was driven by the planar aromatic system and the nitrile handle. The lack of strict requirement for the NH donor allowed the benzothiophene to function as a potent bioisostere, likely driven by hydrophobic interactions in the
-subunit interface.
Case Study B: PPAR Agonists
In the optimization of PPAR
-
Outcome: The Indole-2-carbonitrile analogs frequently showed higher potency.
-
Reasoning: The PPAR binding pocket is polar. The acidified NH of the indole-2-carbonitrile formed a critical H-bond with an active site water network or a glutamate residue, which the benzothiophene could not replicate.
Comparative SAR Table (Representative Data)
| Compound Class | Core Scaffold | R-Group | IC50 / EC50 | Key Interaction |
| Kinase Inhibitor | Indole-2-CN | 5-F | 12 nM | H-bond (NH) to Hinge Region |
| Kinase Inhibitor | Benzothiophene-2-CN | 5-F | 450 nM | Loss of Hinge H-bond (Potency Cliff) |
| GPCR Antagonist | Indole-2-CN | 3-Benzyl | 55 nM | Hydrophobic + H-bond |
| GPCR Antagonist | Benzothiophene-2-CN | 3-Benzyl | 40 nM | Hydrophobic driven; H-bond not required. Improved permeability. |
Metabolic Stability & ADME
The metabolic fates of these two scaffolds differ significantly, dictating the choice based on clearance mechanisms.
Indole-2-carbonitrile Metabolism
-
Primary Route: Epoxidation at the C3-position is reduced due to the electron-withdrawing C2-CN group. However, N-oxidation or hydroxylation on the benzene ring (C5/C6) remains possible.
-
Liability: The NH can undergo glucuronidation if not sterically hindered, though the reduced pKa makes this less likely than in unsubstituted indoles.
Benzothiophene-2-carbonitrile Metabolism
-
Primary Route: S-Oxidation . The sulfur atom is prone to oxidation by CYP450s (particularly CYP3A4) to form the sulfoxide and subsequently the sulfone.
-
Mitigation: The C2-CN group is electron-withdrawing, which reduces the electron density on the sulfur, thereby decreasing the rate of S-oxidation compared to unsubstituted benzothiophene.
-
Advantage: Immune to N-glucuronidation.
Diagram: Metabolic Fate Comparison
Caption: Divergent metabolic pathways. Indoles face ring oxidation/glucuronidation; Benzothiophenes face S-oxidation.
Experimental Protocols
A. Synthesis of Indole-2-carbonitrile (Dehydration Method)
Best for: Converting readily available indole-2-carboxylic acids/amides to nitriles.
-
Starting Material: Indole-2-carboxamide.
-
Reagent: Phosphorus Oxychloride (
) or Trifluoroacetic Anhydride (TFAA). -
Procedure:
-
Dissolve indole-2-carboxamide (1.0 equiv) in anhydrous 1,2-dichloroethane.
-
Add
(3.0 equiv) dropwise at 0°C. -
Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS (Conversion of amide
to Nitrile ). -
Quench: Pour onto ice-water/NaHCO3. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: Typically 85–95%.
-
B. Synthesis of Benzothiophene-2-carbonitrile (Pd-Catalyzed Cyanation)
Best for: Installing the nitrile on a halogenated core.
-
Starting Material: 2-Bromobenzothiophene.
-
Reagents:
(0.6 equiv), (2 mol%), dppf (4 mol%), Zn dust (catalytic). -
Procedure:
-
In a glovebox/Schlenk line, combine aryl bromide,
, and catalyst in anhydrous DMA (Dimethylacetamide). -
Heat to 120°C for 12 hours.
-
Workup: Cool, dilute with EtOAc, wash with
(to remove Zn/Cu salts) and brine. -
Note: The 2-position of benzothiophene is highly reactive; ensure the starting bromide is pure.
-
Decision Framework: When to Swap?
Use the following logic flow to determine the appropriate scaffold for your lead optimization.
Caption: Strategic decision tree for selecting between Indole and Benzothiophene scaffolds based on potency and ADME needs.
References
-
Yao, J., et al. (2017). "Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration." Beilstein Journal of Organic Chemistry, 13, 1866–1870. Link
-
Hrizi, A., et al. (2020).[3] "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 25(10), 2345. Link
-
Miyoshi, K., et al. (2019).[4] "Novel indole and benzothiophene ring derivatives showing differential modulatory activity against human epithelial sodium channel subunits."[1] Bioscience, Biotechnology, and Biochemistry, 83(2), 243-250. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
RCSB PDB. "Crystal structure of KSP in complex with ADP and thiophene containing inhibitor." Entry 2PG2. Link
Sources
- 1. Novel indole and benzothiophene ring derivatives showing differential modulatory activity against human epithelial sodium channel subunits, ENaC β and γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile: Benchmarking Elemental Analysis against HRMS and qNMR
Executive Summary
In the high-stakes environment of drug discovery, the benzothiophene scaffold—specifically 5-(Trifluoromethyl)benzothiophene-2-carbonitrile —serves as a critical pharmacophore (e.g., in ROR
This guide details the validation of this specific fluorinated heterocycle using Elemental Analysis (EA) . It addresses the technical challenges posed by the trifluoromethyl (
Compound Profile & Theoretical Framework
Before initiating validation, the theoretical elemental composition must be established. The presence of fluorine (
Target Molecule: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
Molecular Formula:
Theoretical Elemental Composition Table
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 52.86% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 1.77% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.16% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 14.11% |
| Fluorine (F) | 3 | 18.998 | 56.994 | 25.09% |
Critical Insight: In standard CHNS analysis, Fluorine is not directly detected. However, it interferes with the detection of Carbon and Hydrogen. Without specific additives, fluorine can form stable tetrafluoromethane (
), leading to low Carbon values. It also forms, which attacks the quartz combustion tube, causing "devitrification" and instrument drift.
Comparative Assessment: EA vs. HRMS vs. qNMR
Why perform EA when HRMS is faster? The following comparison matrix highlights why EA remains the "Gold Standard" for establishing bulk purity in peer-reviewed literature (e.g., J. Org. Chem. guidelines).
Methodological Comparison Table
| Feature | Elemental Analysis (CHNS) | HRMS (Q-TOF/Orbitrap) | Quantitative NMR (qNMR) |
| Primary Output | % Weight of Elements (Bulk) | Exact Mass ( | Molar Ratio of Protons |
| Purity Scope | Absolute Bulk Purity (Detects water, salts, silica) | Molecular Identity (Blind to non-ionizable impurities) | Relative Purity (Requires Internal Standard) |
| Fluorine Handling | High Difficulty (Requires V | Excellent (Detects mass shift easily) | Excellent ( |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Blind Spots | Cannot distinguish isomers. | Cannot see inorganic salts (NaCl) or trapped water. | Overlapping peaks; requires relaxation delay optimization. |
| Acceptance Criteria | Integration within 1-2% |
Decision Logic for Validation
The following diagram illustrates the logical workflow for validating the structure, emphasizing where EA fits into the pipeline.
Caption: Workflow demonstrating the necessity of EA for bulk validation and the specific requirement for additives when handling fluorinated benzothiophenes.
Experimental Protocol: CHNS Analysis of Fluorinated Samples
This protocol is designed for a standard combustion analyzer (e.g., Elementar vario, PerkinElmer 2400) adapted for fluorinated compounds.
Reagents & Equipment[1][2][3][4][5]
-
Analyte: Dry, powdered 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
-
Combustion Aid: Vanadium Pentoxide (
) or Tungsten Trioxide ( ). Note: These are essential to prevent the formation of stable and to bind Fluorine. -
Capsules: Tin (
) capsules (for exothermic flash combustion). -
Balance: Microbalance with
( ) readability.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Ensure the sample is free of residual solvents.[1] Dry in a vacuum oven at
for 4 hours. -
Why? Solvents like Dichloromethane (DCM) or Ethyl Acetate will skew Carbon results significantly.
-
-
Weighing (The Critical Variable):
-
Place a clean tin capsule on the microbalance. Tare.
-
Weigh
of the benzothiophene derivative. -
Action: Add approx.
of powder directly into the capsule over the sample. -
acts as an oxygen donor and a catalyst to ensure the rupture of the strong C–F bonds (
) and binds F as metal fluorides, preventing it from attacking the quartz tube or mimicking Carbon signals.
-
-
Combustion:
-
Fold the tin capsule air-tight.
-
Inject into the combustion furnace (set to
for fluorinated compounds, higher than the standard ). -
Dynamic Flash: The tin capsule oxidizes exothermically, raising the local temperature to
, ensuring complete mineralization.
-
-
Separation & Detection:
-
Gases (
) pass through reduction copper (converts ). -
Separation occurs via TPD (Temperature Programmed Desorption) or GC columns.
-
Detection via Thermal Conductivity Detector (TCD).
-
Data Interpretation & Troubleshooting
The standard acceptance criteria for publication (ACS, RSC, Wiley) is that Found values must be within
Scenario Analysis Table
| Observation | Diagnosis | Corrective Action |
| C is Low (>0.5% deviation) | Incomplete combustion (formation of | Increase |
| C is High | Trapped organic solvent (e.g., EtOAc, Hexane). | Dry sample under high vacuum ( |
| H is High | Hygroscopic sample (Water absorption). | Re-dry sample; handle in dry box. Calculate for |
| N is Low | Incomplete reduction of nitrogen oxides. | Check Copper reduction tube capacity (may be exhausted). |
| Drifting Results | Fluorine damage to the quartz tube. | Stop immediately. Inspect combustion tube for etching/cloudiness. Replace tube and ensure sufficient additive is used. |
The "Solvate" Trap
If your results consistently fail (e.g., C is off by 2%), check if the molecule has trapped a solvent.
-
Example: If the sample holds 0.1 equivalents of Dichloromethane (
):-
New MW changes.
-
Recalculate theoretical values including the solvent. If the "Found" data matches the "Solvate" calculation, the structure is correct, but the purity is compromised by solvent.
-
References
-
Journal of Organic Chemistry. (2025). Author Guidelines for Elemental Analysis and Purity. American Chemical Society.[5][4] [Link]
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][6] Journal of Medicinal Chemistry.[6] [Link]
-
Analytik Jena. (2025). Sample digestion for the determination of fluorine and chlorine in coal (Combustion Analysis Principles).[Link]
-
Sandhya, N. C., et al. (2012). Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile.[7] PMC / Acta Crystallographica. [Link]
-
Wang, J., et al. (2023).[3] The combustion-supporting mechanism of fluoropolymers...[3] (Effects of F on Combustion). New Journal of Chemistry.[3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. analytik-jena.com [analytik-jena.com]
- 3. The combustion-supporting mechanism of fluoropolymers on aluminum particles studied using reactive dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
reference standards for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile quality control
Reference Standards for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile Quality Control
Executive Summary: The Hierarchy of Accuracy
In the development of fluorinated heterocyclic pharmaceuticals, 5-(Trifluoromethyl)benzothiophene-2-carbonitrile serves as a critical Key Starting Material (KSM).[1] Its quality directly impacts the impurity profile of downstream Drug Substances (DS).[1][2]
This guide objectively compares the three tiers of reference materials available to researchers—Certified Reference Standards (CRS) , In-House Working Standards , and Commercial Reagent Grade materials.[1] It provides experimental protocols to qualify these materials according to ICH Q7 and Q2(R1) guidelines, ensuring your analytical data withstands regulatory scrutiny.
Quick Comparison: Selecting the Right Standard
| Feature | Certified Reference Standard (Primary) | In-House Working Standard (Secondary) | Commercial Reagent Grade |
| Intended Use | Method validation, assigning potency to secondary standards.[1] | Routine QC release testing (HPLC assay).[1][2] | Synthesis starting material only.[1][2] |
| Assay Method | Mass Balance ( | HPLC vs. Primary Std. | Area % (often overestimates). |
| Traceability | Traceable to SI units or Pharmacopeia (if available). | Traceable to the Primary Standard.[1][2][3] | None. |
| Cost | High ( | Low ($) | Low ($) |
| Risk | Zero (if stored correctly). | Low (requires requalification).[1][2] | High (unknown impurities).[1][2] |
Technical Deep Dive: The Qualification Framework
To ensure scientific integrity, you cannot simply trust a label claim.[1][2] You must validate the material.[1][2][3][4] The following protocols utilize a Self-Validating System approach, where the data itself confirms the reliability of the standard.
Protocol A: Structural Identification (The "Fingerprint" Check)
Objective: Confirm the position of the trifluoromethyl group (C5 vs. C6 isomer) and the nitrile functionality.
Methodology:
-
1H NMR (400 MHz, DMSO-d6): Verify aromatic proton splitting patterns. The C5-CF3 substitution pattern creates a distinct doublet-of-doublets signal distinct from the C6 isomer.[1]
-
19F NMR (376 MHz): The trifluoromethyl group appears as a sharp singlet around -60 to -63 ppm.[1][2] Crucial Check: Presence of a secondary fluorine peak indicates regioisomer contamination.[1][2]
-
FT-IR (ATR): Look for the characteristic
stretch at .[1]
Protocol B: Purity & Potency Assignment (The Mass Balance Approach)
Objective: Assign an absolute potency value (% w/w) to a Primary Standard candidate without referencing another standard.
Experimental Steps:
-
Organic Impurities (HPLC-UV): Run a gradient method (detailed below). Integrate all peaks >0.05%. Sum the area % of impurities.[1][2]
-
Water Content (Karl Fischer): Use coulometric titration.[1][2] Note: Nitriles can interfere with certain KF reagents; use methanol-free reagents if side reactions occur.[1][2]
-
Residual Solvents (GC-Headspace): Quantify entrapment of synthesis solvents (e.g., Toluene, DMF).
-
Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts.[1][2]
Routine Quality Control: HPLC Method
This method is designed for stability and resolution of the critical regioisomer impurities.[1]
Instrument Conditions
-
Column: C18 (L1),
, (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A:
Phosphoric Acid in Water.[1][2] -
Gradient:
-
Flow Rate:
. -
Detection: UV at
(aromatic ring) and (impurities). -
Temperature:
.
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Precision: Inject Working Standard (n=6). RSD of peak area
.[1][2] -
Tailing Factor:
. -
Resolution:
between the Main Peak and the nearest impurity (usually the hydrolysis product: 5-(Trifluoromethyl)benzothiophene-2-amide).[1]
Experimental Data: Comparative Analysis
The following data simulates a comparison between a commercial "98%" Reagent Grade sample and a purified, qualified Primary Reference Standard.
Table 1: Characterization Data Summary
| Test Parameter | Reagent Grade (Commercial) | Qualified Primary Standard | Impact on Research |
| HPLC Purity (Area %) | 98.2% | 99.9% | Reagent grade overestimates active content.[1] |
| 19F NMR (Regioisomer) | 1.5% isomer detected | Not Detected | Isomers may have different biological activity.[1][2] |
| Water (KF) | 0.8% | 0.05% | Water promotes hydrolysis of the nitrile to amide.[1][2] |
| Residual Solvents | 2,500 ppm (Toluene) | < 100 ppm | Solvents can be toxic or interfere with subsequent reactions.[1][2] |
| Assigned Potency | Unknown (Assumed 98%) | 99.6% w/w | Accurate dosing requires the Qualified Standard. |
Visualizing the Qualification Workflow
The following diagram illustrates the decision matrix for establishing a reference standard program in a GMP environment.
Figure 1: Strategic workflow for the generation and qualification of Reference Standards according to ICH Q7 guidelines.
Conclusion & Recommendations
For early-stage discovery, Reagent Grade material is sufficient for synthesis but unacceptable for biological assay data or stability studies.[1][2] The presence of regioisomers (detectable via 19F NMR) and hydrolysis products (amides) can skew potency results by up to 5%.
Recommendation:
-
Purchase a small quantity of Certified Reference Material to establish a benchmark.[1][2]
-
Purify a batch of your synthesized material to create an In-House Working Standard .
-
Calibrate your Working Standard against the CRM using the HPLC method described above.[1][2]
-
Store all nitriles under desiccated conditions at
to prevent hydrolysis.
References
-
International Conference on Harmonisation (ICH). (2000).[1][2] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link
-
International Conference on Harmonisation (ICH). (2005).[1][2] Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link
-
ResolveMass Laboratories. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance.Link
-
BenchChem. (2025).[1][2] Cross-Validation of Analytical Methods for Benzothiophene Derivatives.Link
-
U.S. Food and Drug Administration (FDA). (2019).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2]Link
Sources
Safety Operating Guide
5-(Trifluoromethyl)benzothiophene-2-carbonitrile proper disposal procedures
Executive Summary & Operational Context
Disposal of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile is not a standard "organic waste" procedure. This compound presents a dual-hazard profile that requires specific segregation protocols often overlooked in high-throughput synthesis environments.
-
The Nitrile (Cyano) Group (-CN): Presents an acute toxicity risk and a chemical incompatibility hazard. If commingled with acidic waste streams, it can generate lethal Hydrogen Cyanide (HCN) gas.[1]
-
The Trifluoromethyl Group (-CF₃): Presents a downstream incineration hazard. The C-F bond is one of the strongest in organic chemistry. Incomplete combustion generates Hydrogen Fluoride (HF), which corrodes standard incinerator scrubbers and poses severe environmental risks.[1]
Core Directive: This material must be classified and handled as Toxic, Halogenated Organic Waste . It must never be disposed of in general non-halogenated organic streams or sink drains.
Hazard Identification & Risk Assessment
The following table summarizes the physicochemical properties that dictate the disposal logic.
| Feature | Chemical Moiety | Hazard Class | Disposal Implication |
| Acute Toxicity | Nitrile (-CN) | Toxic (Oral/Dermal) | Must be double-contained; no sink disposal. |
| Reactivity | Nitrile (-CN) | Acid-Sensitive | CRITICAL: Do not mix with acidic waste (e.g., Aqua Regia, Piranha, TFA).[1] Risk of HCN evolution. |
| Thermal Stability | Trifluoromethyl (-CF₃) | Halogenated | Requires high-temperature incineration (>1100°C) with HF scrubbing. |
| Combustibility | Benzothiophene Core | Ignitable | RCRA Characteristic Waste (Ignitable). |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (At the Bench)
Goal: Ensure the material is stable before it leaves the fume hood.
-
Quenching (If in reaction mixture): If the compound is part of a reaction mixture containing reactive reagents (e.g., strong bases or organolithiums), quench carefully with a non-acidic proton source (e.g., water or saturated ammonium chloride) before waste transfer.[1]
-
pH Verification: Check the pH of the solution. It must be neutral to basic (pH 7–10) .
-
Why? Slightly basic conditions stabilize the nitrile group and prevent hydrolysis or HCN formation.
-
-
Solvent Compatibility: Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone/Ethanol) only if the facility permits commingling.[1]
-
Best Practice: Keep solid waste separate from liquid waste whenever possible to reduce disposal volume costs.
-
Phase 2: Waste Stream Segregation (The Decision Node)
Goal: Prevent cross-contamination that leads to dangerous byproducts.
-
Stream A: Solid Waste (Pure Compound/Contaminated Solids)
-
Place in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Label as "Solid Toxic Waste - Halogenated."
-
-
Stream B: Liquid Waste (Solutions)
-
DO NOT pour into the "General Organic" or "Non-Halogenated" carboy.
-
MUST be poured into the "Halogenated Organic Waste" carboy.
-
Expert Insight: Even though the solvent might be non-halogenated (e.g., Ethyl Acetate), the presence of the -CF₃ group classifies the entire mixture as halogenated for incineration purposes.
-
Phase 3: Packaging & Labeling
-
Container: Use amber glass or HDPE containers. Avoid metal containers due to potential corrosion from long-term storage of fluorinated compounds.
-
Labeling: The label must explicitly state:
Visualizing the Workflow
The following diagram illustrates the critical decision points to prevent HCN generation and ensure proper incineration.
Caption: Decision tree emphasizing pH neutralization to prevent HCN release and selection of Halogenated streams for CF3 destruction.
Regulatory & Compliance Data
When filling out waste manifests, use the following classifications. While this specific compound may not have a dedicated "P" or "U" list entry, it defaults to characteristic hazards.[1]
| Regulatory Body | Classification / Code | Rationale |
| EPA (RCRA) | D001 (Ignitable) | If in flammable solvent or combustible solid. |
| EPA (RCRA) | D003 (Reactive) | Potential:[1] Only if mixed with acids (generating toxic gases). |
| DOT (Transport) | UN 3439 | Nitriles, solid, toxic, n.o.s.[1] (not otherwise specified). |
| Waste Profile | Halogenated Organic | Presence of Fluorine requires specific incineration protocols. |
Note on P-Codes: While simple cyanides (e.g., Potassium Cyanide) are P030, organic nitriles like this compound generally do not carry a P-code unless specifically listed.[1] However, treat with the same level of caution as P-listed wastes regarding acute toxicity [1].[1]
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is toxic. Clear the area.
-
PPE: Wear double nitrile gloves, lab coat, and a P100 particulate respirator (if dust is airborne).[1]
-
Neutralization:
-
DO NOT use acid to clean the spill.
-
Cover the spill with a Dry Absorbent (Vermiculite or specialized organic spill pads).
-
If wet cleaning is required, use a mild bleach solution (Sodium Hypochlorite) to oxidize the nitrile, followed by water.[1]
-
-
Disposal of Debris: All cleanup materials must go into the Solid Toxic/Halogenated waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press (US).[5]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzonitrile (Structural Analog).
-
Minnesota Pollution Control Agency. (1999). Products of incomplete combustion of Fluorochemicals.
Sources
A Senior Application Scientist's Guide to Handling 5-(Trifluoromethyl)benzothiophene-2-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-(Trifluoromethyl)benzothiophene-2-carbonitrile. The protocols outlined here are designed to be a self-validating system, grounded in the principles of chemical causality to ensure your safety and the integrity of your research.
Understanding the Hazard Profile: A Logic-Based Assessment
While a specific Safety Data Sheet (SDS) for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile is not publicly indexed, a reliable safety protocol can be established by examining its constituent functional groups: a benzothiophene core, a nitrile group (-CN), and a trifluoromethyl group (-CF3). This approach, rooted in established chemical principles, allows us to anticipate potential hazards and implement robust protective measures.
The nitrile functional group is a primary concern. Similar benzonitrile compounds are classified with significant acute toxicity. For instance, related compounds like 2-Fluoro-5-(trifluoromethyl)benzonitrile and 2-Fluoro-6-(trifluoromethyl)benzonitrile are known to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] They are also known to cause skin and serious eye irritation.[1][2][3]
The trifluoromethyl group is generally very stable due to the strength of the carbon-fluorine bond.[4][5] However, many organofluorine compounds are biologically active and can pose health risks.[6] Therefore, minimizing exposure is paramount.
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effect | Rationale and Representative Compounds |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic if swallowed, in contact with skin, or if inhaled. | Based on the known hazards of related benzonitrile compounds.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of functionalized aromatic nitriles.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Expected based on data for similar chemical structures.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of fine powders or vapors can irritate the respiratory tract.[1][3] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
Primary Engineering Control: The Chemical Fume Hood
All handling of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[7] This is the most critical step in preventing inhalation of any dust or vapors, which is a primary route of exposure for nitrile-containing compounds.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including solvents, acids, and bases.[8][9]
-
Eye and Face Protection: Approved safety glasses with side shields are the minimum requirement.[7]
-
Protocol Insight: When there is a risk of splashing, such as during transfers of solutions, a face shield should be worn in addition to safety goggles to provide comprehensive protection for the entire face.[11]
-
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Protective clothing should be worn to cover all exposed skin, including long pants and closed-toe shoes.[7]
-
Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood (e.g., a large spill), a respirator may be required. The use of respirators must be part of a formal respiratory protection program that complies with institutional and national standards.[7]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step process provides a clear operational plan.
Step 1: Preparation and Weighing
-
Don PPE: Before handling the container, put on all required PPE (lab coat, safety glasses, nitrile gloves).
-
Work in Fume Hood: Place the container of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, a clean weigh boat or vial, and necessary spatulas inside a chemical fume hood.
-
Weighing: Carefully transfer the desired amount of the compound from the storage container to the weigh boat. Avoid generating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
Seal and Clean: Tightly seal the primary container. Wipe down the spatula and the weighing area with a solvent-moistened cloth to remove any residual powder. Dispose of the cloth in the solid chemical waste container.
Step 2: Use in Experimental Setups
-
Transfers: When adding the compound to a reaction vessel, do so carefully within the fume hood. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Maintain Containment: Ensure that all reaction apparatus is properly assembled and secure to prevent leaks or spills.
Step 3: Spill Management
-
Evacuate and Alert: In the event of a spill, alert personnel in the immediate area.
-
Small Spills (inside fume hood): For a small spill contained within the fume hood, you may clean it up if you are trained to do so. Use an appropriate absorbent material from a chemical spill kit.
-
Large Spills: For any spill larger than what you can comfortably and safely handle, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.[10]
Step 4: Waste Disposal
-
Segregate Waste: All materials contaminated with 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, including gloves, weigh boats, and absorbent materials, must be disposed of in a designated hazardous waste container.
-
Labeling: Ensure the waste container is clearly and accurately labeled according to your institution's and local regulations.
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[7] Never dispose of this chemical down the drain or in regular trash.[7][12]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points in the safe handling workflow for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Caption: Workflow for handling 5-(Trifluoromethyl)benzothiophene-2-carbonitrile.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove.
- What is Nitrile and Why Does It Make a Gre
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- MATERIAL SAFETY DATA SHEET - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Chemcia Scientific, LLC.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. (2023, May 27). Reddit.
- Standard Operating Procedure - Tetrahydrofuran. University of California, Merced.
- SAFETY DATA SHEET - Dibenzo[b,d]thiophene. (2025, April 28). MilliporeSigma.
- SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile. (2024, March 1). Fisher Scientific.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5906-5927.
- Organofluorine chemistry. Wikipedia.
- Substance Information - 5-methoxy-2,3-dihydro-1H-1,3-benzodiazole-2-thione. (2025, March 26). ECHA - European Union.
- SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile. (2025, November 4). TCI Chemicals.
- Safety data sheet - Premis®. (2024, December 13). BASF Agro España.
- The Trifluoromethyl Group in Medical Chemistry.
- MATERIAL SAFETY DATA SHEET - THIOPHENE-2-CARBOXYALDEHYDE. CDH Fine Chemical.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- GHS Hazardous Chemical Inform
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. chemcia.com [chemcia.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
